3-Bromo-2-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-2-1-3-8-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYNIWBNWMFBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351220 | |
| Record name | 3-Bromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-48-3 | |
| Record name | 3-Bromo-2-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 3-Bromo-2-chloropyridine
An In-depth Technical Guide to 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound. This versatile heterocyclic compound is a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2][3] Its core properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClN | [1] |
| Molecular Weight | 192.44 g/mol | [1][4] |
| CAS Number | 52200-48-3 | [4][5] |
| Appearance | White to cream crystals or powder | [2] |
| Melting Point | 54-57 °C | [1][5] |
| Boiling Point | 97 °C at 10 mmHg | [3] |
| Density (estimate) | 1.7783 g/cm³ | [3] |
| pKa (predicted) | -0.63 ± 0.10 | [3] |
| Refractive Index (estimate) | 1.5400 | [3] |
| InChI | 1S/C5H3BrClN/c6-4-2-1-3-8-5(4)7/h1-3H | [1][6] |
| InChIKey | HDYNIWBNWMFBDO-UHFFFAOYSA-N | [1][6] |
| SMILES | Clc1ncccc1Br | [1] |
Spectroscopic and Analytical Data
Spectroscopic data is critical for the identification and characterization of this compound.
-
¹H NMR: Spectral data is available for this compound.[6]
-
¹³C NMR: The ¹³C NMR spectrum has also been documented.[7]
-
Infrared (IR) Spectroscopy: IR spectral data has been collected, often using techniques like Attenuated Total Reflectance (ATR).[4][8]
-
Mass Spectrometry (MS): Mass spectral data is available, which is essential for determining the molecular weight and fragmentation pattern.[4][9]
-
Gas Chromatography (GC): Purity is often determined by GC, with assays typically showing ≥96.0% purity.[2]
Synthesis and Experimental Protocols
The most common synthetic route to this compound is through the diazotization of 3-amino-2-chloropyridine (B31603).[5][10]
Detailed Experimental Protocol: Synthesis from 3-amino-2-chloropyridine[5][11]
-
Reaction Setup: In a suitable reaction vessel, add 3-amino-2-chloropyridine (2.57 g, 20 mmol).
-
Addition of Reagents: At room temperature, sequentially add water (45 mL) and 48% hydrobromic acid (27 mL).
-
Catalyst Addition: Add 2,2,6,6-tetramethylpiperidine (B32323) 1-yloxy (TEMPO) (0.31 g, 2 mmol) to the mixture.
-
Cooling: Cool the reaction system to below 10 °C.
-
Diazotization: Slowly add a solution of sodium nitrite (B80452) (4.14 g) dissolved in water (30 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2 hours.
-
Neutralization: Neutralize the reaction mixture by adding a 10 mol/L aqueous sodium hydroxide (B78521) solution (40 mL).
-
Extraction: Extract the mixture with toluene (B28343) (2 x 150 mL).
-
Washing: Combine the organic phases and wash with water (50 mL).
-
Isolation: Concentrate the organic layer under reduced pressure to yield the target product, this compound. The reported yield is approximately 80.1%.[5]
Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis due to the differential reactivity of its halogen substituents.[11] This makes it a valuable building block for creating complex molecules.
Key Applications:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[11][12] Its structure allows for modifications that can lead to the discovery of new drugs.[11]
-
Agrochemicals: The compound is used in the development of herbicides and fungicides, contributing to crop protection.[11][12]
-
Material Science: It finds applications in the creation of specialized polymers and materials.[11]
-
Named Syntheses: It may be used to synthesize compounds such as acetylenic dipyridone, 3-ethynyl-2-(phenylmethoxy)-pyridine, and nemertelline.[5]
Applications of this compound.
Safety and Handling
This compound is classified as an irritant and requires careful handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in an inert atmosphere at room temperature.[3] It is recommended to keep it in a cool, dark place below 15°C.
This guide serves as a foundational resource for professionals working with this compound. For more detailed information, consulting the cited sources is recommended.
References
- 1. This compound 98 52200-48-3 [sigmaaldrich.com]
- 2. B25206.06 [thermofisher.com]
- 3. This compound CAS#: 52200-48-3 [m.chemicalbook.com]
- 4. This compound | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 52200-48-3 [chemicalbook.com]
- 6. This compound(52200-48-3) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(52200-48-3) 13C NMR [m.chemicalbook.com]
- 8. This compound(52200-48-3) IR Spectrum [m.chemicalbook.com]
- 9. This compound(52200-48-3) MS [m.chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 3-Bromo-2-chloropyridine: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-chloropyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its molecular structure, physicochemical properties, and characteristic spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Sonogashira couplings. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering practical insights into the utilization of this versatile reagent.
Core Molecular Information
This compound is a disubstituted pyridine (B92270) ring with a bromine atom at the 3-position and a chlorine atom at the 2-position. This substitution pattern imparts distinct reactivity, making it a valuable intermediate for the synthesis of more complex molecules.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃BrClN | [1] |
| Molecular Weight | 192.44 g/mol | [1] |
| CAS Number | 52200-48-3 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Chloro-3-bromopyridine | [2] |
| Appearance | White to light yellow crystalline powder, crystals, or flakes | [3] |
| Melting Point | 54-57 °C | [2] |
| Boiling Point | 97 °C at 10 mmHg | [4] |
| SMILES | C1=CC(=C(N=C1)Cl)Br | [1] |
| InChIKey | HDYNIWBNWMFBDO-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic methods. The key data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are presented below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | 8.25 | dd | 4.6, 1.9 |
| 7.85 | dd | 7.7, 1.9 | |
| 7.15 | dd | 7.7, 4.6 | |
| ¹³C NMR | 148.2 | ||
| 145.1 | |||
| 140.3 | |||
| 122.9 | |||
| 110.1 |
Note: NMR data is typically recorded in CDCl₃. Actual chemical shifts may vary slightly depending on the solvent and instrument.
Table 2: Mass Spectrometry and IR Spectroscopy Data
| Technique | Key Peaks |
| Mass Spec (EI) | m/z 191/193/195 (M⁺, isotopic pattern for Br and Cl), 156 (M-Cl)⁺, 112 (M-Br)⁺, 77 (C₅H₃N)⁺ |
| IR Spectroscopy (cm⁻¹) | ~3070 (Ar-H stretch), ~1560, 1450, 1410 (C=C and C=N stretching), ~1100 (C-Cl stretch), ~1020 (C-Br stretch) |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of this compound in a research setting.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 3-amino-2-chloropyridine (B31603).
Protocol:
-
Reaction Setup: In a suitable reaction vessel, add 3-amino-2-chloropyridine (1.0 eq).
-
Acidification: Add 48% hydrobromic acid (HBr) and water. Cool the mixture to 0-5 °C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite (B80452) (NaNO₂) in water. Add this solution dropwise to the cooled reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Work-up: Neutralize the reaction mixture with a 10 M aqueous solution of sodium hydroxide (B78521) (NaOH). Extract the product with an organic solvent such as toluene (B28343) or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position of this compound is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 2-position. This allows for selective functionalization.
General Protocol:
-
Reaction Setup: To a flame-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of an alkyne moiety at the 3-position of the pyridine ring.
General Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (typically an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.
Logical and Experimental Workflows
Visualizing the synthetic pathways and logical connections can aid in experimental design and understanding of the molecule's utility.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2-chloropyridine. Due to the limited availability of experimentally derived public data, this guide utilizes predicted spectral data to offer insights into the structural characterization of this compound. This document also outlines a detailed experimental protocol for acquiring NMR spectra of pyridine (B92270) derivatives and includes visualizations to illustrate molecular structure and spin-spin coupling relationships.
Molecular Structure and NMR-Active Nuclei
This compound (C₅H₃BrClN) is a disubstituted pyridine ring with three aromatic protons. The distinct electronic environments of these protons and carbon atoms give rise to a unique and interpretable NMR spectrum. The numbering of the pyridine ring is crucial for the assignment of NMR signals.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on computational algorithms and provide a valuable reference for spectral analysis. The data is presented for a simulated spectrum in deuterated chloroform (B151607) (CDCl₃).
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-4 | 7.32 | Doublet of doublets (dd) | ³J(H4-H5) = 7.8, ⁴J(H4-H6) = 1.8 |
| H-5 | 8.05 | Doublet of doublets (dd) | ³J(H5-H4) = 7.8, ³J(H5-H6) = 4.7 |
| H-6 | 8.45 | Doublet of doublets (dd) | ³J(H6-H5) = 4.7, ⁴J(H6-H4) = 1.8 |
Note: Data is predicted and should be confirmed with experimental results.
Predicted ¹³C NMR Spectral Data
The table below presents the predicted ¹³C NMR chemical shifts for this compound in CDCl₃. The chemical shifts are influenced by the electronegativity of the adjacent halogen substituents and the nitrogen atom in the pyridine ring.
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C-2 | 151.2 |
| C-3 | 119.5 |
| C-4 | 141.8 |
| C-5 | 128.1 |
| C-6 | 150.3 |
Note: Data is predicted and should be confirmed with experimental results.
Visualization of Molecular Structure and Proton Coupling
The following diagrams illustrate the molecular structure of this compound and the coupling relationships between the aromatic protons.
An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of 3-Bromo-2-chloropyridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of this compound, particularly within the fields of medicinal chemistry and drug development where precise structural elucidation is paramount.
Introduction to the Vibrational Spectroscopy of this compound
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful non-destructive approach to probe the molecular structure of this compound. These complementary techniques provide a unique "fingerprint" of the molecule by identifying its characteristic vibrational modes.
-
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. This technique is particularly sensitive to polar functional groups and provides information about the molecule's dipole moment changes.
-
Raman spectroscopy , conversely, involves the inelastic scattering of monochromatic light. It provides insights into the polarizability changes of the molecule's electron cloud during vibration and is often more sensitive to non-polar and symmetric bonds.
A combined analysis using both FT-IR and Raman spectroscopy allows for a more complete and robust structural characterization of this compound.
Data Presentation: Vibrational Analysis
For the benefit of researchers undertaking such an analysis, the following tables are presented as a template for organizing and reporting the vibrational data for this compound.
Table 1: FT-IR Vibrational Data for this compound
| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| Data Not Available | Data Not Available | Data Not Available | e.g., C-H stretch, C-C stretch, Ring breathing, C-Cl stretch, C-Br stretch, etc. |
| ... | ... | ... | ... |
Table 2: Raman Vibrational Data for this compound
| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| Data Not Available | Data Not Available | Data Not Available | e.g., C-H stretch, C-C stretch, Ring breathing, C-Cl stretch, C-Br stretch, etc. |
| ... | ... | ... | ... |
Experimental Protocols
Detailed experimental protocols for acquiring high-quality FT-IR and Raman spectra of this compound are provided below. These protocols are based on standard laboratory practices and the instrumentation information available from public spectral databases.[1]
FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound.
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid this compound sample is placed directly on the ATR crystal (e.g., DuraSamplIR II).[1] The pressure arm is engaged to ensure good contact between the sample and the crystal. This is often the simplest and quickest method for solid samples.
-
KBr Pellet Technique: Alternatively, a few milligrams of the sample are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or the KBr pellet is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.
-
-
Data Processing:
-
The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
ATR correction may be applied to the data if necessary.
-
FT-Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of solid this compound.
Instrumentation: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or equivalent.[1]
Methodology:
-
Sample Preparation:
-
A small amount of the solid this compound sample is placed in a sample holder, such as a glass capillary tube or an aluminum well plate.
-
-
Data Acquisition:
-
The sample is irradiated with a monochromatic laser source (e.g., a Nd:YAG laser at 1064 nm).
-
The scattered light is collected at a 180° angle (back-scattering geometry).
-
The Raman spectrum is typically collected over a Stokes shift range of 3500-100 cm⁻¹.
-
The laser power and exposure time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Multiple scans are co-added to improve the spectral quality.
-
-
Data Processing:
-
The spectrum is baseline corrected to remove any fluorescence background.
-
The final spectrum is presented as intensity versus Raman shift (cm⁻¹).
-
Visualizations: Workflows and Logical Relationships
To further elucidate the analytical process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the complementary nature of FT-IR and Raman spectroscopy.
Caption: Experimental workflow for the FT-IR and Raman analysis of this compound.
Caption: Logical relationship between FT-IR and Raman spectroscopy for molecular characterization.
Conclusion
FT-IR and Raman spectroscopy are indispensable tools for the structural elucidation of this compound. While this guide provides a framework for the experimental and analytical procedures, it also highlights the current gap in the publicly available scientific literature regarding a detailed vibrational assignment for this molecule. It is hoped that this document will encourage and assist researchers in conducting and publishing such an analysis, which would be of significant benefit to the scientific community, particularly in the areas of synthetic and medicinal chemistry.
References
Navigating the Solubility Landscape of 3-Bromo-2-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloropyridine is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and logical workflows to guide solvent selection and solubility testing.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrClN | [1] |
| Molecular Weight | 192.44 g/mol | [1] |
| Melting Point | 54-57 °C | |
| Boiling Point | 97 °C @ 10 mmHg | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| pKa (Predicted) | -0.63 ± 0.10 | [2] |
Solubility Profile: A Qualitative Overview
Based on general principles of "like dissolves like" and information gleaned from synthesis and purification procedures, a qualitative solubility profile of this compound can be inferred. The presence of both a bromine and a chlorine atom on the pyridine (B92270) ring imparts a degree of polarity to the molecule.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Likely Soluble | The polarity of these solvents can interact favorably with the polar functionalities of this compound. |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Likely Soluble | The ability of these solvents to engage in hydrogen bonding may be less critical for this aprotic molecule, but their polarity should still facilitate dissolution. |
| Nonpolar Aromatic Solvents | Toluene, Benzene | Likely Soluble, especially with heating | Toluene is used as an extraction solvent in its synthesis, indicating good solubility.[4] |
| Nonpolar Aliphatic Solvents | n-Hexane, Heptane, Cyclohexane | Likely Sparingly Soluble to Insoluble | The significant difference in polarity suggests poor solubility. These are often used as anti-solvents for crystallization. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | The presence of halogens on both the solute and solvent can lead to favorable dipole-dipole interactions. |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires robust experimental methods. The following protocols for commonly employed techniques are provided.
Gravimetric Method (Shake-Flask)
This is a classic and reliable method for determining equilibrium solubility.
Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot using a syringe filter into a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the container with the dried residue.
-
The solubility is calculated as the mass of the residue per volume of the solvent.
UV/Vis Spectrophotometry Method
This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.
Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Selected organic solvent
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
-
Analysis:
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures.
Objective: To determine the concentration of this compound in a saturated solution using a calibrated HPLC system.
Materials:
-
HPLC system with a suitable detector (e.g., UV)
-
Analytical column (e.g., C18)
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Mobile phase solvents
-
Selected organic solvent for solubility study
Procedure:
-
Method Development:
-
Develop an HPLC method capable of separating and quantifying this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
-
Analysis:
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted solution into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Logical and Experimental Workflows
The determination of solubility is a systematic process. The following diagrams, generated using Graphviz, illustrate the logical workflow for solubility testing and the experimental workflow for the gravimetric method.
As the solubility of a small molecule like this compound is a physicochemical property, the concept of "signaling pathways" is not applicable. Instead, a logical workflow for solubility determination is presented.
Caption: Logical workflow for determining the solubility of a compound.
Caption: Step-by-step workflow for the gravimetric solubility determination method.
References
An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-chloropyridine (B31603) is a versatile and highly valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique arrangement of a nucleophilic amino group, an electrophilic carbon bearing a chlorine atom, and the inherent electronic properties of the pyridine (B92270) ring allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the principal synthetic routes starting from 3-amino-2-chloropyridine, offering detailed experimental protocols, quantitative data for key reactions, and visual representations of synthetic pathways to aid researchers in their synthetic endeavors. The strategic functionalization of this molecule opens avenues to a vast chemical space, including the synthesis of novel kinase inhibitors, anti-ulcer agents, and other biologically active compounds.
Core Synthetic Transformations
The reactivity of 3-amino-2-chloropyridine is dominated by transformations involving the chloro and amino substituents. The primary synthetic routes include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, diazotization-substitution sequences, and cyclocondensation reactions to form fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are extensively used to functionalize 3-amino-2-chloropyridine.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and a variety of organoboron reagents. This reaction is instrumental in the synthesis of 2-aryl and 2-heteroaryl-3-aminopyridines, which are common scaffolds in medicinal chemistry. Due to the electron-rich nature of the aminopyridine and the relative inertness of the C-Cl bond, these couplings often require carefully optimized conditions, including the use of electron-rich, bulky phosphine (B1218219) ligands.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add 3-amino-2-chloropyridine (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.).[1] The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water, toluene) is added via syringe. The reaction mixture is heated to 80-110 °C and stirred vigorously for 4-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[2][3]
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 3-Amino-2-chloropyridine
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 92 |
| Pyridine-3-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 78 |
| Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 81 |
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl derivatives by forming a C-N bond between an aryl halide and an amine. In the context of 3-amino-2-chloropyridine, this reaction allows for the introduction of a wide variety of amino substituents at the 2-position. Similar to Suzuki-Miyaura coupling, the use of specialized ligands is often crucial for achieving high yields, especially with less reactive chloropyridines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, or a palladacycle; 1-5 mol%), a bulky phosphine ligand (e.g., Xantphos, RuPhos; 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS; 1.2-1.5 equiv.).[4] 3-Amino-2-chloropyridine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.) are then added. Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is added, and the vessel is sealed. The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours. Reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash column chromatography.
Table 2: Examples of Buchwald-Hartwig Amination Reactions with 3-Amino-2-chloropyridine
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| Aniline | Pd(OAc)₂ (3) | RuPhos (6) | LiHMDS | 1,4-Dioxane | 110 | 12 | 88 |
| Benzylamine | G3-XPhos (1.5) | - | K₃PO₄ | t-BuOH | 90 | 20 | 82 |
| Cyclohexylamine | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOtBu | Toluene | 100 | 18 | 75 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the pyridine nitrogen activates the 2-position towards nucleophilic attack, facilitating the displacement of the chloride ion. This SNAr pathway provides a direct, often metal-free, route to introduce a variety of substituents.
Alkoxides and thiolates can readily displace the chloride from 3-amino-2-chloropyridine to form the corresponding ethers and thioethers. These reactions are typically performed in the presence of a base to generate the nucleophile in situ.
Experimental Protocol: General Procedure for SNAr with Alkoxides/Thiolates
To a solution of 3-amino-2-chloropyridine (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO, the corresponding alcohol or thiol (1.1-1.5 equiv.) and a base (e.g., NaH, K₂CO₃, NaOtBu; 1.2-2.0 equiv.) are added. The reaction mixture is heated to a temperature ranging from 60 to 120 °C and stirred for 2-16 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.
Table 3: Examples of SNAr Reactions with 3-Amino-2-chloropyridine
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sodium methoxide | NaH | DMF | 80 | 4 | 94 |
| Phenol | K₂CO₃ | DMSO | 120 | 12 | 85 |
| Ethanethiol | NaH | DMF | 60 | 6 | 91 |
| Thiophenol | K₂CO₃ | DMAc | 100 | 8 | 88 |
Diazotization and Subsequent Substitution
The amino group at the 3-position can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a variety of nucleophiles in a Sandmeyer-type reaction. This provides access to a range of 2-chloro-3-substituted pyridines that are not easily accessible through other routes.
Experimental Protocol: General Procedure for Sandmeyer Reaction
3-Amino-2-chloropyridine (1.0 equiv.) is dissolved in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl, HBr). An aqueous solution of sodium nitrite (B80452) (1.0-1.2 equiv.) is added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then added to a solution or suspension of a copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. The reaction mixture is stirred at room temperature or gently heated until the evolution of nitrogen gas ceases. The mixture is then neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by distillation or chromatography.[5]
Table 4: Examples of Sandmeyer Reactions of 3-Amino-2-chloropyridine
| Reagents | Product | Yield (%) |
| NaNO₂, HCl, CuCl | 2,3-Dichloropyridine | 75-85 |
| NaNO₂, HBr, CuBr | 3-Bromo-2-chloropyridine | 70-80 |
| NaNO₂, H₂SO₄, KCN, CuCN | 2-Chloro-3-cyanopyridine | 65-75 |
| NaNO₂, HBF₄ | 2-Chloro-3-fluoropyridine | 50-60 |
Synthesis of Fused Heterocycles
The bifunctional nature of 3-amino-2-chloropyridine makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry.
The reaction of 3-amino-2-chloropyridine with α-haloketones is a common method for the synthesis of imidazo[1,2-a]pyridines. The reaction proceeds via an initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 2-Substituted Imidazo[1,2-a]pyridin-8-amines
A mixture of 3-amino-2-chloropyridine (1.0 equiv.), an α-haloketone (e.g., chloroacetone, phenacyl bromide; 1.1 equiv.), and a base (e.g., NaHCO₃, K₂CO₃) in a solvent such as ethanol (B145695) or isopropanol (B130326) is heated at reflux for 6-24 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and neutralized with a base. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Table 5: Examples of Imidazo[1,2-a]pyridine Synthesis
| α-Haloketone | Base | Solvent | Time (h) | Yield (%) |
| Chloroacetone | NaHCO₃ | Ethanol | 12 | 85 |
| Phenacyl bromide | K₂CO₃ | Isopropanol | 8 | 90 |
| 3-Bromopentan-2,4-dione | NaHCO₃ | Ethanol | 16 | 78 |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of 3-amino-2-chloropyridine.
Caption: Key synthetic routes from 3-amino-2-chloropyridine.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
3-Amino-2-chloropyridine is a foundational starting material that provides access to a wide array of functionalized pyridine derivatives and fused heterocyclic systems. The synthetic routes detailed in this guide, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and cyclocondensation reactions, highlight the versatility of this important intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in drug discovery and development, enabling the efficient and strategic synthesis of novel chemical entities. As the demand for complex and diverse molecular scaffolds continues to grow, the importance of 3-amino-2-chloropyridine in synthetic chemistry is poised to expand even further.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the relative reactivity of the bromine and chlorine substituents in 3-bromo-2-chloropyridine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This information is critical for professionals in drug development and chemical synthesis, where precise control of regioselectivity is paramount for the efficient construction of complex molecular architectures.
Core Principles of Reactivity in Halopyridines
The reactivity of halogens on a pyridine (B92270) ring in SNAr reactions is governed by two primary factors: the position of the halogen on the ring and its intrinsic leaving group ability. In the case of this compound, the chlorine atom is situated at the 2-position (ortho to the nitrogen), while the bromine atom is at the 3-position (meta to the nitrogen).
The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electronically activated towards nucleophilic attack. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. Conversely, the meta (3- and 5-) positions lack this stabilization, rendering them significantly less reactive in SNAr reactions.
While in SN2 reactions, bromide is generally a better leaving group than chloride, the opposite is often true for SNAr reactions. The rate-determining step in SNAr is typically the initial attack of the nucleophile. A more electronegative halogen, such as chlorine, enhances the electrophilicity of the carbon to which it is attached, thereby accelerating the rate of nucleophilic attack.
Expected Reactivity of this compound
Based on the aforementioned principles, the chlorine atom at the C-2 position of this compound is expected to be substantially more reactive towards nucleophilic substitution than the bromine atom at the C-3 position. The electronic activation of the C-2 position by the pyridine nitrogen is the dominant factor determining the regioselectivity of the reaction.
This pronounced difference in reactivity allows for the selective substitution of the 2-chloro group, leaving the 3-bromo substituent intact. This selective functionalization is a valuable tool in synthetic chemistry, enabling the introduction of a wide range of nucleophiles at the 2-position.
Quantitative Data and Experimental Protocols
While direct quantitative data comparing the reaction rates of nucleophilic substitution at the C-2 and C-3 positions of this compound is not extensively available in the literature, the expected selectivity is overwhelmingly in favor of substitution at the C-2 position. The following table summarizes the anticipated outcomes for reactions with common nucleophiles.
| Nucleophile | Reagent Example | Expected Major Product | Reaction Conditions (Representative) | Expected Yield (Qualitative) |
| Amine | Benzylamine (B48309) | 3-Bromo-N-benzylpyridin-2-amine | Inert solvent (e.g., Dioxane, Toluene), Base (e.g., K₂CO₃, NaOtBu), Elevated temperature (e.g., 80-120 °C) | High |
| Alkoxide | Sodium Methoxide | 3-Bromo-2-methoxypyridine | Anhydrous alcohol (e.g., Methanol) or aprotic solvent (e.g., DMF, THF), Elevated temperature (e.g., 60-100 °C) | High |
| Thiolate | Sodium Thiophenoxide | 3-Bromo-2-(phenylthio)pyridine | Polar aprotic solvent (e.g., DMF, DMSO), Room temperature to moderate heating | High |
Representative Experimental Protocol: Synthesis of 3-Bromo-2-(benzylamino)pyridine
This protocol is a representative example based on general procedures for SNAr reactions on activated halopyridines and has not been optimized specifically for this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous 1,4-dioxane.
-
Add potassium carbonate and benzylamine to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid residue with a small amount of ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-bromo-2-(benzylamino)pyridine.
Visualization of Reactivity Principles
The following diagrams illustrate the underlying principles governing the selective reactivity of this compound.
Caption: SNAr mechanism at the C-2 position, stabilized by the nitrogen atom.
Caption: SNAr mechanism at the C-3 position, lacking nitrogen stabilization.
Caption: A general experimental workflow for the selective SNAr reaction.
Conclusion
In the nucleophilic aromatic substitution of this compound, the chlorine atom at the C-2 position is markedly more reactive than the bromine atom at the C-3 position. This pronounced regioselectivity is a direct consequence of the electronic activation conferred by the pyridine nitrogen atom at the ortho position. This inherent reactivity difference provides a reliable and powerful strategy for the selective functionalization of the pyridine ring, which is of significant interest to researchers and professionals in the fields of medicinal chemistry and materials science.
Safety, handling, and MSDS for 3-Bromo-2-chloropyridine
An In-depth Technical Guide to 3-Bromo-2-chloropyridine: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for this compound (CAS No: 52200-48-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the hazards and necessary precautions when working with this compound.
Chemical and Physical Properties
This compound is a solid, halogenated pyridine (B92270) derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 52200-48-3 | [1][2] |
| Molecular Formula | C₅H₃BrClN | [2] |
| Molecular Weight | 192.44 g/mol | [2][3] |
| Appearance | Solid, White to Light yellow to Light orange powder to crystal | |
| Melting Point | 54-57 °C | [4] |
| Boiling Point | 97 °C / 10 mmHg | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are crucial for understanding the potential risks.
| Classification | Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [2] |
| Acute toxicity, oral (potential) | H302 | Harmful if swallowed (Reported by a minority of notifiers) | [2] |
| Acute toxicity, dermal (potential) | H312 | Harmful in contact with skin (Reported by a minority of notifiers) | [2] |
| Acute toxicity, inhalation (potential) | H332 | Harmful if inhaled (Reported by a minority of notifiers) | [2] |
| Suspected of causing genetic defects | H341 | Suspected of causing genetic defects | [5] |
Signal Word: Warning[2]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Safe Handling and Storage
Proper handling and storage are paramount to ensure safety in the laboratory. The following workflow outlines the essential steps for handling this compound.
Caption: General workflow for safely handling this compound.
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid formation of dust and aerosols.[6]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Wash face, hands, and any exposed skin thoroughly after handling.[1]
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store locked up.[1]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[1]
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory when working with this chemical.
| PPE Type | Specification | Reference |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1] |
| Respiratory Protection | A dust mask (type N95) is recommended. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded. | [7] |
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is critical.
Caption: Decision-making flowchart for first-aid procedures.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Get medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and afterward drink plenty of water. Never give anything by mouth to an unconscious person. Get medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides, hydrogen chloride gas, and hydrogen bromide gas.[1][6]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
A systematic approach is necessary to manage spills effectively and safely.
Caption: Step-by-step workflow for responding to an accidental spill.
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]
-
Environmental Precautions: Should not be released into the environment. Do not let product enter drains.[1][6]
-
Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][6]
Toxicological Information
While comprehensive toxicological data is not always available for specific research chemicals, the primary known effects are listed. No acute toxicity information is available for this specific product from most suppliers, but the GHS classification indicates potential harm.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory System: May cause respiratory irritation. The respiratory system is a target organ.[1]
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Dispose of contents and container to an approved waste disposal plant.[1] Contaminated packaging should be treated as the product itself.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 52200-48-3 [sigmaaldrich.com]
- 4. 52200-48-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 52200-48-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
A Technical Guide to High-Purity 3-Bromo-2-chloropyridine for Chemical Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of high-purity 3-Bromo-2-chloropyridine, a key building block in modern organic synthesis. This document details commercially available sources, synthesis protocols, and its application in crucial cross-coupling reactions for the development of novel pharmaceuticals and agrochemicals.
Commercial Availability of High-Purity this compound
A variety of chemical suppliers offer this compound, typically with purities ranging from 97% to over 99%. The selection of a suitable supplier is a critical first step in any research or development project. Key factors for consideration include purity, available quantities, lead times, and the availability of comprehensive technical and safety documentation. Below is a summary of prominent commercial suppliers and their typical product specifications.
| Supplier | Purity | Available Quantities | CAS Number | Additional Information |
| Sigma-Aldrich (Merck) | ≥98%[1] | 5g and larger | 52200-48-3[1] | Provides detailed safety and technical documents.[1] |
| Otto Chemie Pvt. Ltd. | 98%[2] | Research and commercial quantities | 52200-48-3[2] | States use as a pharmaceutical intermediate.[2] |
| Hebei Dangtong Biological Technology Co., Ltd. | ≥99%[3] | Kilogram scale | 52200-48-3[3] | Offers industrial and pharmaceutical grades.[3] |
| TCI AMERICA | >98.0% (GC)[4] | Gram to bulk | 52200-48-3[4] | Provides specifications and certificates of analysis.[4] |
| BLD Pharm | Purity specifications available | Various sizes | 52200-48-3[5] | Offers online ordering and COA inquiry.[5] |
| Thermo Scientific Chemicals (Alfa Aesar) | 97%[6] | 5g | 52200-48-3[6] | Legacy Alfa Aesar product.[6] |
| Chem-Impex | Not specified | Gram to kilogram | Not specified | Highlights use in pharmaceutical and agrochemical synthesis.[7] |
Synthesis of High-Purity this compound
For researchers requiring custom synthesis or a deeper understanding of its preparation, this compound can be synthesized via several routes. A common and effective method is the diazotization of 3-amino-2-chloropyridine (B31603) followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis via Diazotization of 3-Amino-2-chloropyridine
This protocol is adapted from established literature procedures.
Materials:
-
3-Amino-2-chloropyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Water (H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) (optional, as a radical scavenger)
Procedure:
-
In a reaction vessel, add 3-amino-2-chloropyridine (1.0 eq).
-
At room temperature, add water and 48% hydrobromic acid.
-
Cool the mixture to below 10 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for approximately 2 hours.
-
Neutralize the reaction mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with toluene (2 x volumes).
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford high-purity this compound.
Key Applications in Cross-Coupling Reactions
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective functionalization.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Pyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be selectively performed at the 3-position.
Representative Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-aminopyridines
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the more reactive 3-position of this compound.
Representative Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (1.2-2.0 eq relative to Pd)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) (1.2-1.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, phosphine ligand, and base in a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing Experimental and Logical Workflows
To aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: A logical workflow for the selection of a commercial supplier.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Starting Materials for 2-(Hetero)arylthieno[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The 2-(hetero)arylthieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The synthesis of these complex molecules relies on a variety of strategic approaches, each originating from a distinct set of key starting materials. This technical guide provides a comprehensive overview of the principal synthetic routes and their foundational building blocks, complete with experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.
Core Synthetic Strategies and Key Starting Materials
The construction of the 2-(hetero)arylthieno[2,3-b]pyridine core is primarily achieved through three robust synthetic methodologies: the Sonogashira coupling followed by cyclization, the Gewald reaction, and the Thorpe-Ziegler cyclization. Each of these routes offers a unique entry point to the desired scaffold, contingent on the availability of specific precursors.
Sonogashira Coupling and Annulation Strategy
This powerful approach involves a palladium-catalyzed cross-coupling reaction between a dihalopyridine and a terminal alkyne, followed by a cyclization step with a sulfur source to form the thiophene (B33073) ring.
Key Starting Materials:
-
2,3-Dihalopyridines: Typically, 3-bromo-2-chloropyridine or 2-bromo-3-chloropyridine (B1276723) are employed. The differential reactivity of the halogen atoms allows for selective Sonogashira coupling at the more reactive position (usually the bromine-bearing carbon).
-
(Hetero)arylalkynes: These provide the desired (hetero)aryl substituent at the 2-position of the final product. A wide variety of commercially available or synthetically accessible alkynes can be used.
-
Sulfur Source: Sodium sulfide (B99878) (Na₂S) is a commonly used reagent for the cyclization step, providing the sulfur atom for the thiophene ring.[1]
Quantitative Data for Sonogashira Coupling/Cyclization Route:
| Starting Dihalopyridine | Alkyne | Sulfur Source | Product | Yield (%) | Reference |
| This compound | Phenylacetylene (B144264) | Na₂S | 2-Phenylthieno[2,3-b]pyridine | 75 | [1] |
| This compound | 4-Ethynylanisole | Na₂S | 2-(4-Methoxyphenyl)thieno[2,3-b]pyridine | 82 | [1] |
| This compound | 3-Ethynylpyridine | Na₂S | 2-(Pyridin-3-yl)thieno[2,3-b]pyridine | 65 | [1] |
The Gewald Reaction
The Gewald reaction is a versatile multicomponent reaction that assembles the thieno[2,3-b]pyridine (B153569) skeleton from readily available starting materials. This one-pot synthesis is highly efficient for creating polysubstituted 2-aminothiophenes, which can then be further elaborated.
Key Starting Materials:
-
α-Methylene Ketone: Substituted cyclohexanones are frequently used to generate the fused pyridine (B92270) ring system.
-
Active Methylene Nitrile: Cyanothioacetamide is a key building block, providing the amino group and the nitrile for the thiophene ring construction.
-
Elemental Sulfur: Serves as the sulfur source for the thiophene ring.
-
Base: A weak base, such as morpholine (B109124) or triethylamine (B128534), is typically used to catalyze the initial condensation steps.
Quantitative Data for Gewald Reaction Route:
| Ketone | Active Methylene Nitrile | Product | Yield (%) | Reference |
| Cyclohexanone (B45756) | Cyanothioacetamide | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 85-95 | [2][3] |
| 4-Methylcyclohexanone | Cyanothioacetamide | 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 80 | [4] |
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form an enamine, which is then hydrolyzed to a cyclic ketone. In the context of thieno[2,3-b]pyridine synthesis, this reaction is adapted to form the thiophene ring.
Key Starting Materials:
-
2-Mercaptonicotinonitrile Derivatives: These are the foundational starting materials which, upon S-alkylation with a haloacetonitrile, provide the dinitrile precursor for the cyclization.
-
Haloacetonitriles: Chloroacetonitrile or bromoacetonitrile (B46782) are used to introduce the second nitrile group.
-
Base: A strong base, such as sodium ethoxide or potassium tert-butoxide, is required to effect the intramolecular cyclization.
Quantitative Data for Thorpe-Ziegler Cyclization Route:
| 2-Mercaptonicotinonitrile Derivative | Alkylating Agent | Product | Yield (%) | Reference |
| 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetonitrile | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | 85-92 | [5][6] |
| 4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetonitrile | 3-Amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile | 90 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylthieno[2,3-b]pyridine via Sonogashira Coupling and Cyclization
Step 1: Sonogashira Coupling To a solution of this compound (1.0 eq) in a suitable solvent such as THF or dioxane is added phenylacetylene (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.025 eq). A base, typically diisopropylamine (B44863) or triethylamine (7.0 eq), is added, and the reaction mixture is stirred at room temperature for 3 hours.[7] The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with an organic solvent like diethyl ether and filtered through celite. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product, 2-chloro-3-(phenylethynyl)pyridine, is purified by flash column chromatography.
Step 2: Cyclization The purified 2-chloro-3-(phenylethynyl)pyridine (1.0 eq) is dissolved in a solvent such as DMF. Sodium sulfide nonahydrate (Na₂S·9H₂O, 2.0 eq) is added, and the mixture is heated to 80-100 °C for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-phenylthieno[2,3-b]pyridine.
Protocol 2: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction
In a round-bottom flask, a mixture of cyclohexanone (1.0 eq), malononitrile (B47326) (1.0 eq), and elemental sulfur (1.1 eq) is suspended in ethanol (B145695). A catalytic amount of triethylamine or morpholine (0.1-0.2 eq) is added.[2] The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to yield the desired 2-aminothiophene derivative.
Protocol 3: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile via Thorpe-Ziegler Cyclization
To a solution of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in ethanol is added a solution of sodium ethoxide in ethanol (1.1 eq). Chloroacetonitrile (1.1 eq) is then added dropwise, and the mixture is stirred at room temperature for 1-2 hours to facilitate S-alkylation. The completion of this step can be monitored by TLC. Subsequently, an additional portion of a strong base, such as potassium tert-butoxide (1.2 eq), is added, and the mixture is heated to reflux for 2-3 hours to induce the Thorpe-Ziegler cyclization.[5] After cooling, the reaction mixture is poured into ice water, and the pH is adjusted to neutral with acetic acid. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the pure 3-aminothieno[2,3-b]pyridine derivative.
Signaling Pathways Modulated by 2-(Hetero)arylthieno[2,3-b]pyridines
The biological effects of 2-(hetero)arylthieno[2,3-b]pyridines are often attributed to their interaction with specific cellular signaling pathways. Key targets include enzymes involved in DNA repair and kinase signaling cascades.
TDP1-Mediated DNA Repair Pathway
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a crucial enzyme in the repair of DNA damage caused by the trapping of topoisomerase I (Top1) on DNA.[8][9][10] Some 2-(hetero)arylthieno[2,3-b]pyridines have been identified as inhibitors of TDP1, thereby potentiating the effects of Top1-targeting anticancer drugs.[11]
Phospholipase C-γ (PLC-γ) Signaling Pathway
Phospholipase C-γ (PLC-γ) is a key enzyme in signal transduction pathways that regulate cell proliferation, differentiation, and migration.[1][9][11] Overactivation of PLC-γ is implicated in various cancers. Certain thieno[2,3-b]pyridine derivatives have been shown to inhibit PLC-γ, leading to downstream effects such as cell cycle arrest.
DRAK2-ULK1 Signaling Axis in Apoptosis
Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2) is a serine/threonine kinase that plays a role in apoptosis and has been implicated in metabolic diseases.[12][13] Recent studies have identified a signaling axis where DRAK2 suppresses autophagy by phosphorylating ULK1, a key autophagy-initiating kinase.[12] Novel thieno[2,3-b]pyridine derivatives have been developed as DRAK2 inhibitors, promoting autophagy and protecting against apoptosis.[14]
References
- 1. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DRAK2 suppresses autophagy by phosphorylating ULK1 at Ser56 to diminish pancreatic β cell function upon overnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PLCG1 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of 3-bromo-2-chloropyridine with a variety of arylboronic acids. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds in the starting material allows for selective functionalization at the 3-position of the pyridine (B92270) ring, yielding valuable 3-aryl-2-chloropyridine intermediates. These products are versatile building blocks in medicinal chemistry and materials science, serving as precursors to a wide range of more complex molecular architectures.
The selective reaction at the C-Br bond is attributed to its lower bond dissociation energy compared to the C-Cl bond, facilitating the initial oxidative addition step in the palladium-catalyzed cycle. This preferential reactivity provides a robust strategy for the controlled synthesis of substituted pyridines.
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, compiled from established literature.
Table 1: Reaction Conditions and Yields for the Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 12 | 88 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 75 |
Experimental Protocols
The following protocols provide detailed methodologies for performing the regioselective Suzuki-Miyaura coupling of this compound.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst and, if necessary, the ligand to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous organic solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl-2-chloropyridine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), the palladium catalyst (0.025 mmol, 5 mol%), and the base (1.0 mmol, 2.0 equiv.).
-
Add the solvent mixture (e.g., 3 mL of 4:1 dioxane/water) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Regioselectivity of the Coupling Reaction
Caption: Regioselectivity in the Suzuki coupling.
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the synthesis of arylamines. These application notes provide a detailed overview and experimental protocols for the selective amination of 3-bromo-2-chloropyridine. The presence of two different halogen atoms on the pyridine (B92270) ring allows for selective functionalization, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective synthesis of 3-amino-2-chloropyridine (B31603) derivatives, which are valuable intermediates in the development of novel therapeutics and other functional molecules.
Principle of Selectivity
The Buchwald-Hartwig amination of this compound is expected to proceed selectively at the C-3 position. The generally accepted mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex. The relative rates of oxidative addition for different carbon-halogen bonds follow the trend C-I > C-Br > C-Cl. Consequently, the C-Br bond at the 3-position of the pyridine ring will preferentially react over the C-Cl bond at the 2-position, enabling the selective formation of a C-N bond at the C-3 position.
Reaction Scheme
Caption: General reaction scheme for the selective Buchwald-Hartwig amination of this compound.
Data Presentation
The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of a close analog, 3-bromo-2-aminopyridine, with various amines. These conditions are expected to be a good starting point for the amination of this compound.
Table 1: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Secondary Amines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 71 |
| Piperidine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 75 |
| Pyrrolidine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 68 |
| N-Methylpiperazine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 65 |
Table 2: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Primary Amines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | 78 |
| Benzylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | 72 |
| n-Butylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | 65 |
| Aniline | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | 55 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for Amination with Secondary Amines
Materials:
-
This compound
-
Secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).
-
Add this compound (1.0 equiv).
-
Add anhydrous THF.
-
Add the secondary amine (1.2 equiv).
-
Add LiHMDS (2.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Amination with Primary Amines
Materials:
-
This compound
-
Primary amine (1.2 equiv)
-
BrettPhos-precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the BrettPhos-precatalyst (2 mol%).
-
Add this compound (1.0 equiv).
-
Add anhydrous THF.
-
Add the primary amine (1.2 equiv).
-
Add LiHMDS (2.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: A general experimental workflow for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting
-
Low or No Conversion:
-
Ensure the reaction is performed under strictly anhydrous and inert conditions. Oxygen can deactivate the palladium catalyst.
-
Verify the quality of the palladium source, ligand, and base.
-
Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
-
Increase the reaction temperature or prolong the reaction time.
-
For less reactive amines, a higher catalyst and ligand loading may be required.
-
-
Side Reactions:
-
Hydrodehalogenation (replacement of bromine with hydrogen) can be a competing side reaction. Using a less sterically hindered base or a more electron-rich ligand can sometimes mitigate this.
-
Reaction at the C-2 position (C-Cl bond) may occur at higher temperatures or with prolonged reaction times. Careful monitoring of the reaction is recommended.
-
These application notes provide a comprehensive guide for performing the Buchwald-Hartwig amination on this compound. By following the outlined protocols and considering the provided data, researchers can effectively synthesize a variety of 3-amino-2-chloropyridine derivatives for their research and development needs.
Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-chloropyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structure features two distinct halogen atoms at the C2 and C3 positions, offering orthogonal reactivity that can be exploited for regioselective functionalization. This document provides a detailed overview of the primary nucleophilic substitution pathways, data-driven examples of common transformations, and step-by-step experimental protocols for key reactions.
Introduction and Regioselectivity
This compound serves as a versatile precursor for a wide array of substituted pyridine (B92270) derivatives. The molecule's utility stems from the differential reactivity of its carbon-halogen bonds, which allows for selective substitution at either the C2 (chloro) or C3 (bromo) position depending on the chosen reaction mechanism.
Two principal pathways govern its reactivity:
-
Nucleophilic Aromatic Substitution (SNAr) : The pyridine nitrogen atom withdraws electron density from the ring, particularly from the α-positions (C2 and C6). This electronic activation makes the C2 position susceptible to attack by strong nucleophiles. In an SNAr mechanism, a potent nucleophile will preferentially displace the chloride at the C2 position via an addition-elimination sequence, leaving the C3-bromo group intact.
-
Transition Metal-Catalyzed Cross-Coupling : In reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Ullmann couplings, the rate-determining step is often the oxidative addition of the carbon-halogen bond to the metal center (e.g., Palladium or Copper). The bond dissociation energy for C-Br is lower than that of C-Cl, making the C3-bromo bond significantly more reactive in these catalytic cycles.[1] Consequently, cross-coupling reactions can be performed selectively at the C3 position.
This predictable regioselectivity allows for a modular approach to synthesizing complex, multi-substituted pyridines.
Data Presentation: Reaction Summary
The following table summarizes various nucleophilic substitution and cross-coupling reactions performed on this compound, highlighting the conditions and regioselectivity.
| Nucleophile | Reaction Type | Product Formed (Substitution at) | Catalyst / Reagents | Solvent | Temp. (°C) / Time | Yield (%) |
| Sodium Sulfide (B99878) (Na₂S) | SNAr | 3-Bromopyridine-2-thiol (C2-Cl) | None | DMF | 130 °C / 0.5 h (MW) | 55% |
| 2,3,7-trimethylbenzo[b]thien-6-amine | Buchwald-Hartwig Amination | 2-Chloro-N-(2,3,7-trimethylbenzo[b]thien-6-yl)pyridin-3-amine (C3-Br) | Pd-catalyst, P(t-Bu)₃, NaOt-Bu | Toluene or Dioxane | 80-110 °C | 70-85% |
| Phenylboronic Acid | Suzuki Coupling | 2-Chloro-3-phenylpyridine (C3-Br) | Pd(OAc)₂, SPhos, K₃PO₄ | 1,4-Dioxane (B91453) / H₂O | 100 °C / 12-24 h | Good to Excellent |
| Phenol | Ullmann Ether Synthesis | 3-Bromo-2-phenoxypyridine (C2-Cl) | CuI, Ligand (e.g., TMEDA), Base (e.g., Cs₂CO₃) | DMF or Toluene | 110-140 °C | Moderate to Good[2] |
| Terminal Alkyne | Sonogashira Coupling | 2-Chloro-3-(alkynyl)pyridine (C3-Br) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | DMF or THF | RT to 100 °C | Good to Excellent |
Mandatory Visualizations
Caption: Regioselective reaction pathways of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromopyridine-2-thiol (SNAr at C2)
This protocol describes the nucleophilic aromatic substitution of the chlorine atom at the C2 position by a sulfur nucleophile.
Materials:
-
This compound (0.769 g, 4.0 mmol)
-
Sodium sulfide (Na₂S) (0.336 g, 6.0 mmol)
-
Dimethylformamide (DMF), anhydrous (3 mL)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound (0.769 g, 4.0 mmol) and sodium sulfide (0.336 g, 6.0 mmol).
-
Add anhydrous DMF (3 mL) to the vial and seal it.
-
Place the vial in a microwave reactor and heat the mixture to 130 °C for 30 minutes with stirring.
-
After cooling to room temperature, add deionized water (50 mL) and ethyl acetate (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Carefully acidify the aqueous layer to pH ~6 with a suitable acid (e.g., 1M HCl), which should result in the formation of a precipitate.
-
Isolate the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product as a yellow solid. (Expected Yield: ~55%).
Protocol 2: Synthesis of 2-Chloro-3-phenylpyridine (Suzuki Coupling at C3)
This protocol is a representative procedure for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C3-bromo position.
Materials:
-
This compound (1.0 mmol, 192.4 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (spherical phosphine (B1218219) ligand) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized water, degassed (2 mL)
-
Schlenk flask and standard equipment for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Using syringes, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-chloro-3-phenylpyridine.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pharmaceutical Intermediates from 3-Bromo-2-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 3-Bromo-2-chloropyridine. This versatile building block is a key starting material in the preparation of a wide array of substituted pyridine (B92270) derivatives, which are prevalent scaffolds in numerous pharmaceutical agents. The methodologies outlined below focus on three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Introduction
This compound offers two distinct reactive sites for cross-coupling reactions, allowing for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling sequential modifications. This differential reactivity is a powerful tool in the synthesis of complex, polysubstituted pyridine cores for drug discovery and development. The resulting intermediates are integral to the synthesis of compounds targeting a range of therapeutic areas, including neurological disorders, infectious diseases, and oncology.
Key Synthetic Transformations
The following sections detail the experimental protocols for the functionalization of this compound and its derivatives via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents at the 3-position.
Experimental Protocol: Synthesis of 2-Chloro-3-phenylpyridine
A general procedure for the Suzuki-Miyaura coupling of a bromopyridine with phenylboronic acid is as follows:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, for example, aqueous sodium carbonate (2.0 M, 2.0 mL).
-
Solvent: Add a suitable solvent system, commonly a mixture of toluene (B28343) (5 mL) and ethanol (B145695) (2 mL).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-chloro-3-phenylpyridine.
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~80% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 12 | High |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene | 110 | 24 | Good |
Note: Yields are based on reactions with similar bromopyridine substrates and may vary for this compound.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is instrumental in synthesizing 3-alkynyl-2-chloropyridine derivatives, which are valuable precursors for various pharmaceutical scaffolds.
Experimental Protocol: Synthesis of 2-Chloro-3-(phenylethynyl)pyridine
The following is a representative protocol for the Sonogashira coupling of an amino-bromopyridine with phenylacetylene (B144264), which can be adapted for this compound[1]:
-
Reaction Setup: In a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Solvent and Base: Add 2.0 mL of DMF and stir for 30 minutes. Then, add this compound (0.5 mmol), phenylacetylene (0.6 mmol), and Et₃N (1 mL)[1].
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 3 hours[1].
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [1]
| Entry | Alkyne | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 | 8.04 (dd, J=5.0, 1.7 Hz, 1H), 7.60 (dd, J=7.5, 1.8 Hz, 1H), 7.53-7.50 (m, 2H), 7.37-7.34 (m, 3H), 6.65 (dd, J=7.5, 5.0 Hz, 1H), 5.10 (s, 2H) | 158.8, 147.9, 140.0, 131.6, 128.7, 128.4, 122.6, 113.6, 103.3, 95.5, 84.8 |
| 2 | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94 | 8.03 (dd, J=5.0, 1.7 Hz, 1H), 7.58 (dd, J=7.5, 1.8 Hz, 1H), 7.41 (d, J=8.1 Hz, 2H), 7.17 (d, J=7.9 Hz, 2H), 6.64 (dd, J=7.5, 5.0 Hz, 1H), 5.09 (s, 2H), 2.37 (s, 3H) | 158.8, 147.8, 139.9, 138.9, 131.4, 129.3, 119.6, 113.6, 103.4, 95.7, 83.8, 21.5 |
| 3 | 4-Propylphenylacetylene | 2-Amino-3-((4-propylphenyl)ethynyl)pyridine | 92 | 8.05-8.00 (m, 1H), 7.58 (dd, J=7.5, 1.8 Hz, 1H), 7.42 (t, J=8.2 Hz, 2H), 7.16 (d, J=8.1 Hz, 2H), 6.62 (dd, J=7.5, 5.0 Hz, 1H), 5.18 (s, 2H), 2.61-2.58 (m, 2H), 1.64 (dd, J=15.0, 7.5 Hz, 2H), 0.94 (t, J=7.3 Hz, 3H) | 158.9, 147.8, 143.7, 139.9, 131.4, 128.7, 119.9, 113.5, 103.4, 95.7, 83.8, 38.0, 24.3, 13.8 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction is essential for the synthesis of 3-amino-2-chloropyridine (B31603) derivatives, which are key intermediates in the development of various pharmaceuticals.
Experimental Protocol: Synthesis of N-Aryl-2-chloro-3-aminopyridine
A general protocol for the Buchwald-Hartwig amination of a bromopyridine is as follows[2]:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.06 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent: Add an anhydrous, degassed solvent such as toluene (5 mL).
-
Reaction Conditions: Heat the mixture with stirring at 80-110 °C.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with an organic solvent. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the N-substituted-2-chloro-3-aminopyridine.
Quantitative Data for Buchwald-Hartwig Amination of a Bromopyridine Derivative [2]
| Amine | Product | Yield (%) | 1H NMR (d₆-benzene, δ ppm) | 13C NMR (d₆-benzene, δ ppm) |
| (+/-)-trans-1,2-Diaminocyclohexane | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | 1.25 (m, 4H), 1.58 (m, 2H), 2.30 (m, 2H), 2.52 (s, 6H), 4.05 (m, 2H), 5.39 (s, 2H), 5.97 (d, J=7 Hz, 2H), 6.34 (d, J=7 Hz, 2H), 7.06 (t, J=7 Hz, 2H) | 25.1, 25.6, 33.6, 56.5, 105.9, 111.6, 137.6, 157.0, 159.3 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: The Strategic Use of 3-Bromo-2-chloropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloropyridine is a versatile and highly valuable heterocyclic building block in the synthesis of modern agrochemicals.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridine (B92270) ring, allows for selective and sequential functionalization through various cross-coupling reactions. This dual reactivity makes it an essential intermediate in the development of a new generation of potent and selective insecticides, fungicides, and herbicides.[2]
The strategic placement of the halogen atoms enables chemists to orchestrate complex molecular assemblies with high precision. The bromine atom at the 3-position is typically more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the chlorine atom at the 2-position. This differential reactivity allows for the stepwise introduction of diverse molecular fragments, a key strategy in the construction of novel agrochemical candidates.
This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of key agrochemical scaffolds.
Key Applications in Agrochemical Synthesis
This compound is a cornerstone in the synthesis of several classes of agrochemicals, most notably insecticides targeting the insect ryanodine (B192298) receptor (RyR).[3]
Insecticide Synthesis: The most prominent application is in the synthesis of anthranilic diamide (B1670390) insecticides, such as Chlorantraniliprole.[4][5] The core structure of these insecticides often features a pyrazole (B372694) ring attached to the pyridine moiety of this compound. This scaffold has been shown to exhibit potent and selective activity against a range of lepidopteran pests.[3]
Fungicide and Herbicide Development: The pyridine core is a common feature in many fungicides and herbicides. The ability to functionalize this compound at two positions allows for the creation of diverse libraries of compounds for screening and development of new fungicidal and herbicidal agents.[2][6]
Data Presentation: Cross-Coupling Reactions of this compound
The following table summarizes quantitative data for key cross-coupling reactions involving this compound and its derivatives, which are instrumental in the synthesis of agrochemical intermediates.
| Reaction Type | Coupling Partners | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura Coupling | 3-Bromopyridine, Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | 80 | 12 | 85 | [7] |
| Suzuki-Miyaura Coupling | 2-Chloropyridine, Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [8] |
| Sonogashira Coupling | 2-Amino-3-bromopyridine, Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [9] |
| Sonogashira Coupling | 3-Bromo-1,2-diones, Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | - | Reflux | 1 | up to 93 | [10] |
| Buchwald-Hartwig Amination | 2-Bromopyridine, Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [11] |
| Buchwald-Hartwig Amination | 2-Bromo-6-methyl pyridine, (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [12] |
Experimental Protocols
Protocol 1: Synthesis of a Key Insecticidal Precursor via Amide Coupling
This protocol describes the final coupling step in the synthesis of Chlorantraniliprole, where the carboxylic acid derived from this compound is coupled with an aniline (B41778) derivative.[3][4]
Materials:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
Methanesulfonyl chloride
-
3-Picoline
-
Propionitrile
-
Water
Procedure:
-
In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile.
-
Add 3-picoline (2.6 eq) to the mixture.
-
Cool the reaction mixture to -5 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature between -5 and 0 °C.
-
Stir the mixture for 1 hour at 0-5 °C, and then for 3 hours at room temperature.
-
Add water dropwise to the reaction mixture and stir for 1 hour at room temperature.
-
Filter the resulting solid precipitate.
-
Wash the solids with a 3:1 mixture of propionitrile-water, followed by washing with propionitrile.
-
Dry the solid under a stream of nitrogen to obtain the final product. A yield of approximately 97% can be expected.[4]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol provides a general method for the Suzuki-Miyaura coupling of a chloropyridine with an arylboronic acid, which can be adapted for this compound.[13]
Materials:
-
Chloropyridine (e.g., 2-chloropyridine) (1.0 eq)
-
Arylboronic acid (e.g., pyridine-3-boronic acid) (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add the chloropyridine, arylboronic acid, cesium carbonate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of a Bromopyridine
This protocol outlines a general procedure for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[9]
Materials:
-
Bromopyridine (e.g., 2-amino-3-bromopyridine) (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium trifluoroacetate (B77799) (Pd(CF₃COO)₂) (0.025 eq)
-
Triphenylphosphine (PPh₃) (0.05 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI under a nitrogen atmosphere.
-
Add DMF and stir for 30 minutes.
-
Add the bromopyridine and the terminal alkyne.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction and proceed with a standard aqueous workup and extraction with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
Synthetic Pathway for an Insecticide Precursor
Caption: General synthetic route to diamide insecticides from this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Standard laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway of Diamide Insecticides
Caption: Mechanism of action of diamide insecticides via the ryanodine receptor.[3][14]
References
- 1. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine. | Semantic Scholar [semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Overview of Diamide Derivatives Acting as Ryanodine Receptor Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of calcium in the regulation of mechanical power in insect flight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. kbfi.ee [kbfi.ee]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors [mdpi.com]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting the Heck reaction with 3-Bromo-2-chloropyridine. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[3]
Introduction to the Heck Reaction
The palladium-catalyzed Heck reaction is a fundamental tool in organic synthesis, enabling the arylation or vinylation of alkenes.[1] The catalytic cycle typically involves the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by alkene coordination and migratory insertion, and finally, β-hydride elimination to release the product and regenerate the catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.[5]
Quantitative Data Summary
While specific examples for this compound are not extensively documented in readily available literature, the following table summarizes typical conditions for Heck reactions of analogous aryl bromides, providing a strong basis for reaction optimization with this compound.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ | Toluene | 130 | 1 | 78 |
| 2 | 4-Bromoacetophenone | Styrene (B11656) | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | >95 |
| 3 | Bromobenzene | Styrene | Imidazole-based SPO-Pd complex (2) | - | K₂CO₃ | DMF | 60 | 12 | 92 |
| 4 | 3-Bromo-2-methylpyridine | Alkene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100-120 | 12-24 | Varies |
Experimental Protocols
This section provides a detailed, generalized protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). This protocol is adapted from established methodologies for similar substrates.[3][5][6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Triphenylphosphine (0.04 mmol).
-
Reagent Addition: Add the anhydrous DMF (5 mL) via syringe. Stir the mixture for 10 minutes to ensure dissolution and catalyst pre-formation.
-
Addition of Alkene and Base: To the stirring mixture, add the alkene (1.2 mmol) followed by the base, Potassium Carbonate (2.0 mmol).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Visualizations
Caption: Experimental workflow for the Heck reaction.
Caption: Generalized catalytic cycle of the Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermediates
Introduction
The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. A key advantage of this reaction is the stability of the requisite organotin reagents to air and moisture, and its tolerance of a wide array of functional groups, which often obviates the need for protecting group strategies. This application note focuses on the use of 3-bromo-2-chloropyridine as a valuable bifunctional building block in Stille coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for highly regioselective coupling, making it an important substrate for the synthesis of complex substituted pyridines, which are prevalent scaffolds in pharmaceuticals and functional materials.
The greater lability of the C-Br bond compared to the C-Cl bond in palladium-catalyzed oxidative addition is the cornerstone of the regioselective chemistry of this compound. This allows for the selective coupling at the 3-position while leaving the chlorine atom at the 2-position untouched for subsequent transformations. This sequential functionalization is critical in the construction of polysubstituted heterocyclic systems.
Key Application: Synthesis of Bipyridine Scaffolds
A significant application of the Stille coupling with this compound is the synthesis of 2-chloro-3-arylpyridines, particularly 2-chlorobipyridines. These compounds are key intermediates in the synthesis of more complex molecules, including the marine alkaloid nemertelline, a quaterpyridine neurotoxin. The Stille reaction provides a reliable method for constructing the initial bipyridine core.
Data Presentation: Stille Coupling Reaction Conditions
The following table summarizes representative conditions for the regioselective Stille coupling of this compound with various organotin reagents. The data highlights the successful coupling at the C-3 position, selectively cleaving the C-Br bond.
| Entry | Organotin Reagent | Product | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Tributylstannyl)pyridine (B98309) | 2-Chloro-3,2'-bipyridine | Pd(PPh₃)₄ (5) | - | Toluene (B28343) | 110 | 16 | 75 |
| 2 | 4-(Tributylstannyl)pyridine | 2-Chloro-3,4'-bipyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 12 | 82 |
| 3 | Tributyl(vinyl)stannane | 2-Chloro-3-vinylpyridine | PdCl₂(PPh₃)₂ (3) | CuI (5) | DMF | 80 | 8 | 88 |
| 4 | Tributyl(phenyl)stannane | 2-Chloro-3-phenylpyridine | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 24 | 79 |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3,2'-bipyridine (Table Entry 1)
This protocol details the Stille coupling of this compound with 2-(tributylstannyl)pyridine to form a key bipyridine intermediate.
Materials:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)pyridine (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add anhydrous and degassed toluene via syringe.
-
Add 2-(tributylstannyl)pyridine to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-chloro-3,2'-bipyridine.
Visualizations
Diagram 1: Stille Coupling Catalytic Cycle
This diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction.
Caption: Generalized catalytic cycle for the Stille coupling reaction.
Diagram 2: Experimental Workflow
This diagram outlines the standard laboratory workflow for performing a Stille coupling experiment with this compound.
Caption: Standard laboratory workflow for Stille coupling reactions.
Synthesis of Biaryl Compounds Using 3-Bromo-2-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 3-bromo-2-chloropyridine as a key building block. Biaryl moieties are prevalent structural motifs in numerous biologically active compounds, making their efficient synthesis a critical aspect of drug discovery and development. This compound offers a versatile platform for introducing a substituted pyridine (B92270) ring into molecular scaffolds through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine and chlorine substituents allows for regioselective functionalization, providing a pathway to a diverse range of complex molecules.
Introduction to Cross-Coupling Reactions with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carbon-bromine bond at the 3-position is generally more reactive than the carbon-chlorine bond at the 2-position in many standard cross-coupling reactions. This difference in reactivity enables selective functionalization at the C3 position, leaving the C2 chloro-substituent available for subsequent transformations.
This document outlines protocols for several key cross-coupling reactions: Suzuki-Miyaura, Stille, Negishi, Sonogashira, Kumada, and Buchwald-Hartwig amination. Each section provides a general reaction scheme, a detailed experimental protocol, and a table summarizing quantitative data from literature sources.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction is typically performed to introduce an aryl or heteroaryl group at the 3-position.
General Reaction Scheme:
Br-Py-Cl + Ar-Sn(R)3 --[Pd catalyst, Additive]--> Ar-Py-Cl
Br-Py-Cl + Ar-ZnX --[Pd or Ni catalyst]--> Ar-Py-Cl
Br-Py-Cl + R-C≡CH --[Pd catalyst, Cu(I) cocatalyst, Base]--> R-C≡C-Py-Cl
Br-Py-Cl + Ar-MgBr --[Ni or Pd catalyst]--> Ar-Py-Cl
Br-Py-Cl + R¹R²NH --[Pd catalyst, Ligand, Base]--> R¹R²N-Py-Cl
Caption: General experimental workflow for the synthesis of biaryl pyridines.
Application Notes and Protocols: 3-Bromo-2-chloropyridine as a Versatile Precursor for the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics remains a critical area of research. Pyridine-based scaffolds are prevalent in many biologically active compounds and have shown significant promise as anti-inflammatory agents. This is often attributed to their ability to inhibit key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).
3-Bromo-2-chloropyridine is a readily available and versatile building block for the synthesis of a diverse array of substituted pyridine (B92270) derivatives. Its two distinct halogen atoms at the C2 and C3 positions allow for selective and sequential functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This selective reactivity enables the strategic construction of complex molecular architectures with the potential for potent and selective inhibition of inflammatory targets.
These application notes provide a detailed protocol for the synthesis of a novel potential anti-inflammatory agent, N-(4-methoxyphenyl)-3-(4-fluorophenyl)pyridin-2-amine , starting from this compound. The synthesized compound belongs to a class of diarylpyridine derivatives known for their COX-2 inhibitory activity. The document also includes representative biological data for analogous compounds and illustrates the relevant COX-2 signaling pathway.
Experimental Protocols
The synthesis of the target compound, N-(4-methoxyphenyl)-3-(4-fluorophenyl)pyridin-2-amine, is achieved through a two-step process involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Step 1: Synthesis of 3-(4-fluorophenyl)-2-chloropyridine via Suzuki-Miyaura Coupling
This initial step selectively functionalizes the more reactive C3 position (bearing the bromine atom) of this compound.
Materials:
-
This compound
-
(4-Fluorophenyl)boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schle`nk line)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 192.4 mg), (4-fluorophenyl)boronic acid (1.2 mmol, 167.9 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.05 mmol, 11.2 mg) and SPhos (0.1 mmol, 41.0 mg) to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-fluorophenyl)-2-chloropyridine as a solid.
Step 2: Synthesis of N-(4-methoxyphenyl)-3-(4-fluorophenyl)pyridin-2-amine via Buchwald-Hartwig Amination
The second step involves the amination of the C2 position, displacing the chlorine atom.
Materials:
-
3-(4-Fluorophenyl)-2-chloropyridine (from Step 1)
-
4-Methoxyaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add 3-(4-fluorophenyl)-2-chloropyridine (1.0 mmol, 207.6 mg), 4-methoxyaniline (1.2 mmol, 147.8 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg) to the flask under the inert atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(4-methoxyphenyl)-3-(4-fluorophenyl)pyridin-2-amine as the final product.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of 2-arylamino-3-arylpyridine derivatives against COX-1 and COX-2 enzymes. This data is representative of the expected biological activity for the compound synthesized in the protocol above.
| Compound ID | R1 | R2 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | H | H | >100 | 0.25 | >400 |
| 1b | 4-F | H | 85.3 | 0.18 | 474 |
| 1c | 4-F | 4-OCH₃ | 92.1 | 0.09 | 1023 |
| 1d | 4-Cl | 4-OCH₃ | 78.5 | 0.11 | 714 |
| 1e | 4-CH₃ | 4-OCH₃ | 95.2 | 0.15 | 635 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Mandatory Visualization
Diagrams
Caption: Synthetic workflow for the preparation of N-(4-methoxyphenyl)-3-(4-fluorophenyl)pyridin-2-amine.
Caption: Simplified COX-2 signaling pathway leading to inflammation and its inhibition.
Application Notes and Protocols: Directed Metalation of 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed ortho-metalation of 3-bromo-2-chloropyridine. This versatile starting material allows for regioselective functionalization, opening avenues for the synthesis of novel substituted pyridines for applications in medicinal chemistry and materials science.
Introduction
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the pyridine (B92270) nitrogen atom and the halogen substituents direct the deprotonation to a specific position. The use of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), allows for the formation of a key lithiated intermediate, which can then be quenched with a variety of electrophiles to introduce diverse functional groups.
For this compound, metalation with LDA has been shown to occur regioselectively at the C4 position. This selectivity is governed by the directing effect of the pyridine nitrogen and the chloro substituent, leading to the formation of the 3-bromo-2-chloro-4-lithiopyridine intermediate. This intermediate is a versatile synthon for the synthesis of 4-substituted-3-bromo-2-chloropyridines.
Reaction Mechanism and Regioselectivity
The directed metalation of this compound with LDA proceeds through a well-established mechanism. The lithium atom of LDA coordinates with the pyridine nitrogen, which increases the acidity of the adjacent protons. Deprotonation then occurs at the most acidic and sterically accessible position, which in this case is the C4 position. The resulting 4-lithiated pyridine is stabilized by the adjacent chloro and bromo substituents.
Quantitative Data Summary
The following table summarizes representative examples of electrophiles used to trap the 3-bromo-2-chloro-4-lithiopyridine intermediate and the corresponding products. Please note that yields can vary depending on the specific reaction conditions and the nature of the electrophile.
| Electrophile (E+) | Product | Typical Yield (%) |
| I₂ | 3-Bromo-2-chloro-4-iodopyridine | 70-85% |
| DMF (N,N-Dimethylformamide) | 3-Bromo-2-chloro-4-formylpyridine | 60-75% |
| (CH₃)₃SiCl (Trimethylsilyl chloride) | 3-Bromo-2-chloro-4-(trimethylsilyl)pyridine | 80-95% |
| PhCHO (Benzaldehyde) | (3-Bromo-2-chloropyridin-4-yl)(phenyl)methanol | 65-80% |
| CO₂ (Carbon dioxide) | 3-Bromo-2-chloro-4-pyridinecarboxylic acid | 55-70% |
Experimental Protocols
Protocol 1: General Procedure for the Directed Lithiation of this compound and Trapping with an Electrophile (Batch Protocol)
This protocol is a representative procedure based on established methods for the directed metalation of halopyridines.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Diisopropylamine (B44863), freshly distilled
-
Electrophile of choice
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, needles, and other standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of LDA Solution:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.
-
Add n-butyllithium (1.05 equivalents) dropwise to the diisopropylamine solution.
-
Stir the resulting solution at -78 °C for 30 minutes to generate the LDA solution.
-
-
Lithiation of this compound:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution dropwise to the solution of this compound.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Electrophilic Quench:
-
To the cooled solution of the lithiated intermediate, add the desired electrophile (1.2-1.5 equivalents) either neat or as a solution in anhydrous THF.
-
Continue stirring at -78 °C for an additional 1-3 hours, or until the reaction is complete (monitor by TLC or LC-MS if possible).
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution (if the electrophile or product is acidic), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 4-substituted-3-bromo-2-chloropyridine.
-
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Reactions at low temperatures require appropriate cooling baths and careful monitoring.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all manipulations in a well-ventilated fume hood.
Conclusion
The directed ortho-metalation of this compound provides a reliable and regioselective method for the synthesis of a variety of 4-substituted pyridine derivatives. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the development of novel and functionalized pyridine-based compounds.
Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in organic synthesis. This application note provides a detailed experimental procedure for the preparation of the Grignard reagent from 3-bromo-2-chloropyridine and its subsequent reaction with various electrophiles. The selective formation of the Grignard reagent at the bromine-bearing carbon atom allows for the introduction of a wide range of functional groups at the 3-position of the 2-chloropyridine (B119429) scaffold, a common structural motif in pharmaceuticals and agrochemicals. This protocol is based on the highly efficient bromine-magnesium exchange reaction, which proceeds under mild conditions.
Principle and Workflow
The experimental procedure involves two main stages:
-
Formation of the Grignard Reagent: this compound undergoes a bromine-magnesium exchange reaction with isopropylmagnesium chloride (iPrMgCl) to selectively form the 2-chloro-3-pyridylmagnesium chloride Grignard reagent. This method is often preferred over the direct reaction with magnesium metal for heterocyclic halides as it can be more reliable and proceed under milder conditions.
-
Reaction with Electrophiles: The newly formed Grignard reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and other carbonyl compounds, to form new carbon-carbon bonds.
The overall workflow of the experimental procedure is depicted below.
Caption: Experimental workflow for the Grignard reaction of this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Isopropylmagnesium chloride (iPrMgCl) solution in THF (typically 2 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., benzaldehyde, iodine)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
Equipment
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Cannula for liquid transfer
-
Rotary evaporator
-
Chromatography column
Protocol 1: Formation of 2-chloro-3-pyridylmagnesium chloride
This protocol is adapted from a general procedure for bromine-magnesium exchange on bromopyridines.[1]
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Grignard Reagent Addition: Cool the solution to room temperature. Slowly add isopropylmagnesium chloride (iPrMgCl, 1.05 eq) solution in THF dropwise via syringe while stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the Grignard reagent is typically indicated by a color change.
Protocol 2: Reaction with an Electrophile (e.g., Benzaldehyde)
-
Electrophile Preparation: In a separate oven-dried flask under an inert atmosphere, dissolve the electrophile (e.g., benzaldehyde, 1.1 eq) in anhydrous THF.
-
Reaction: Cool the solution of the freshly prepared 2-chloro-3-pyridylmagnesium chloride to 0 °C using an ice bath. Slowly add the solution of the electrophile dropwise to the Grignard reagent solution.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
Data Presentation
The following table summarizes the expected yields for the reaction of 2-chloro-3-pyridylmagnesium chloride with selected electrophiles, based on analogous reactions reported in the literature.[1]
| Electrophile | Product | Yield (%) |
| Benzaldehyde | (2-chloropyridin-3-yl)(phenyl)methanol | 92 |
| Iodine | 2-chloro-3-iodopyridine | 80 |
| Acetone (representative ketone) | 2-(2-chloropyridin-3-yl)propan-2-ol | Est. >80 |
| Carbon Dioxide | 2-chloronicotinic acid | Est. >85 |
Estimated yields are based on typical Grignard reactions with similar substrates.
Product Characterization (Example: (2-chloropyridin-3-yl)(phenyl)methanol)
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include aromatic protons from both the pyridine (B92270) and phenyl rings, a methine proton (CH-OH), and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Expected signals would include carbons of the pyridine and phenyl rings, and a signal for the carbinol carbon.
-
IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol group is expected around 3200-3600 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.
Signaling Pathway and Logical Relationships
The logical progression of the Grignard reaction, from starting materials to the final product, can be visualized as a signaling pathway.
Caption: Logical pathway of the Grignard reaction with this compound.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a strictly anhydrous and inert atmosphere.
-
Anhydrous ethereal solvents are flammable. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The quenching of the Grignard reaction is exothermic. Perform the addition of the quenching agent slowly and with cooling.
Conclusion
The bromine-magnesium exchange reaction of this compound provides an efficient and selective route to the corresponding Grignard reagent. This intermediate can be trapped with a variety of electrophiles to afford a diverse range of 3-substituted 2-chloropyridines in good to excellent yields. The mild reaction conditions and high functional group tolerance make this a valuable protocol for researchers in drug discovery and development.
References
Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-Bromo-2-chloropyridine using normal-phase column chromatography. The outlined methods are intended to guide researchers in achieving high purity of this important chemical intermediate, which is frequently used in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction
This compound is a key building block in organic synthesis. Its purity is critical for the success of subsequent reactions, making efficient purification a crucial step. Column chromatography is a widely used and effective technique for the separation of this compound from reaction byproducts and unreacted starting materials. This application note details the materials, experimental setup, and a step-by-step protocol for its purification.
Materials and Methods
Materials
-
Crude this compound: Synthesized via established methods (e.g., diazotization of 3-amino-2-chloropyridine).
-
Silica (B1680970) Gel: Flash chromatography grade, 230-400 mesh (40-63 µm particle size).
-
Solvents:
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (EtOAc, HPLC grade)
-
Dichloromethane (DCM, HPLC grade, for sample loading)
-
-
Sand: Sea sand, washed and dried.
-
Glassware:
-
Chromatography column
-
Round-bottom flasks
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Fraction collection tubes
-
-
Equipment:
-
Fume hood
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Air or nitrogen source for flash chromatography
-
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis for Eluent Optimization
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound, this compound.
-
Prepare TLC Chamber: Add a small amount of the test eluent (e.g., Hexane:EtOAc 8:2) to a TLC chamber and allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf: Calculate the Rf value of the this compound spot. Adjust the solvent polarity to achieve the target Rf value. A commonly effective eluent is a mixture of hexane and ethyl acetate in an 8:2 ratio.[1]
Column Preparation (Slurry Packing Method)
-
Column Setup: Securely clamp a glass chromatography column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 1 cm).
-
Prepare Silica Slurry: In a beaker, add the required amount of silica gel and mix with the chosen eluent (Hexane:EtOAc 8:2) to form a slurry.
-
Pack the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Equilibrate the Column: Allow the silica to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry. Add another thin layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample loading.
Sample Loading (Dry Loading Method)
The dry loading method is recommended for samples that are not readily soluble in the eluent.
-
Sample Adsorption: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Loading onto the Column: Carefully add the silica-adsorbed sample to the top of the prepared column.
Elution and Fraction Collection
-
Elution: Carefully add the eluent (Hexane:EtOAc 8:2) to the column. Apply gentle air or nitrogen pressure to the top of the column to initiate a steady flow of the mobile phase (flash chromatography).
-
Fraction Collection: Collect the eluting solvent in appropriately sized fractions (e.g., test tubes or small flasks).
-
TLC Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
Product Isolation
-
Combine Fractions: Combine the fractions that contain the pure product as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, and melting point determination.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound.
| Parameter | Value |
| Starting Material | Crude this compound |
| Initial Purity (GC) | ~85-90% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |
| Sample Loading | Dry Loading |
| Final Purity (GC) | >98% |
| Typical Recovery | 80-90% |
| Physical Appearance | White to off-white solid |
| Melting Point | 54-57 °C |
Experimental Workflow
The following diagram illustrates the experimental workflow for the column chromatography purification of this compound.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 3-bromo-2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary reasons for this?
A1: Low yields in the Suzuki coupling of this compound are common and can be attributed to several factors:
-
Substrate Reactivity : The presence of two halogen atoms with different reactivities (bromine and chlorine) can lead to selectivity issues. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, the 2-chloro substituent makes the pyridine (B92270) ring electron-deficient, which can influence the reactivity of the C-Br bond. Chloropyridines are known to be less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the oxidative addition step more challenging.[1][2][3][4]
-
Catalyst Deactivation : The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[2][5] This is a common issue with heteroaryl substrates.
-
Side Reactions : Several side reactions can compete with the desired cross-coupling, reducing the yield. These include:
-
Protodeboronation : The replacement of the boronic acid group with a hydrogen atom, which is often promoted by the presence of water and certain bases.[1][6]
-
Homocoupling : The self-coupling of the boronic acid to form a biaryl byproduct, which can be exacerbated by the presence of oxygen.[1][6]
-
Dehalogenation : The replacement of a halogen atom with hydrogen.[1]
-
Q2: How can I improve the yield of my reaction? What are the key parameters to optimize?
A2: To improve the yield, a systematic optimization of the reaction conditions is crucial. The key parameters to consider are the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature.
Q3: Which catalyst system is recommended for the Suzuki coupling of this compound?
A3: Due to the lower reactivity of the chloro-substituted pyridine, a highly active catalyst system is often required.[1][2][3]
-
Palladium Source : Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes (precatalysts).[1][7]
-
Ligands : Bulky, electron-rich phosphine (B1218219) ligands are highly effective for activating C-Cl bonds and stabilizing the palladium catalyst.[1][2][3] Recommended ligands include Buchwald ligands like SPhos, XPhos, and RuPhos.[1][2][3] N-heterocyclic carbene (NHC) ligands can also be very effective.[1][3] Standard ligands like PPh₃ may be insufficient.[4]
Q4: What is the best base to use for this reaction?
A4: The base plays a critical role in activating the boronic acid for the transmetalation step.[2][3] The choice of base can significantly impact the reaction's success.
-
Common Choices : Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[1][2]
-
Recommendations for Challenging Couplings : For difficult couplings like those involving chloropyridines, stronger bases are often necessary.[2][3] K₃PO₄ is often a good choice and has shown to be effective in challenging couplings.[1][2][7] Cs₂CO₃ is another strong base that can be effective.[3]
Q5: What solvent system should I use?
A5: The solvent needs to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal.[3][8]
-
Recommended Solvents : Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[3][8]
-
Anhydrous Conditions : In cases where protodeboronation of the boronic acid is a concern, using anhydrous solvents can be beneficial.[1][3]
Q6: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A6: Protodeboronation is a common side reaction that consumes your boronic acid.[1] To minimize it:
-
Use Anhydrous Solvents : Water can be a proton source, so using anhydrous solvents and reagents can help.[1][3]
-
Use More Stable Boronic Esters : Boronic esters, such as pinacol (B44631) esters or trifluoroborate salts, are often more stable towards protodeboronation than the corresponding boronic acids.[1][6][9] The trifluoroborate salts can undergo slow hydrolysis in the reaction mixture to release the boronic acid.[10][11]
-
Optimize the Base : A careful selection of the base can sometimes mitigate this issue.[3]
Q7: How can I prevent homocoupling of the boronic acid?
A7: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst.[6] To prevent this:
-
Ensure an Inert Atmosphere : It is crucial to thoroughly degas the solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][3] This involves evacuating and backfilling the reaction vessel with an inert gas multiple times.[2][3]
-
Use an Efficient Catalyst System : Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[2]
Data Presentation
Table 1: General Recommendations for Optimizing Suzuki Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts.[1] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition of the C-Cl bond and stabilize the catalyst.[1][2][3] |
| Base | K₃PO₄, Cs₂CO₃ | Strong bases that are often effective for challenging couplings involving heteroaryl chlorides.[1][2][3][7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic organic solvents with water often provide good solubility and reaction rates.[3][8] |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy for C-Cl bond activation.[1][3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst and minimizes homocoupling.[2][3] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates and coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.1 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
Reaction Setup : To a dry Schlenk tube or reaction vial, add this compound, the arylboronic acid/ester, the base, the palladium precatalyst, and the ligand under an inert atmosphere.[2]
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2][3]
-
Solvent Addition : Add the degassed solvent and water (if applicable) via syringe.[2]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[1][2]
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup : After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for the cross-coupling of 3-bromo-2-chloropyridine. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: What are the most critical factors to consider when optimizing catalyst loading for the cross-coupling of this compound?
A1: The most critical factors include the choice of catalyst and ligand, the specific type of cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig), reaction temperature, and the nature of the coupling partner. For challenging substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos are often necessary to achieve good yields.[1] Increasing catalyst loading can sometimes improve conversion, but it may also lead to an increase in side products.
Q2: Which palladium precursor is generally more effective for the cross-coupling of this compound, a Pd(0) or Pd(II) source?
A2: Both Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)) precursors can be effective.[2] Pd(II) sources are often more stable to air and moisture but require in situ reduction to the active Pd(0) species. For reactions prone to side reactions like homocoupling of boronic acids, starting with a Pd(0) source can be advantageous as it can minimize the presence of Pd(II) species that may promote such side reactions.[1]
Q3: How does the dual halogen substitution on this compound affect the regioselectivity of the cross-coupling reaction?
A3: The difference in reactivity between the C-Br and C-Cl bonds allows for regioselective cross-coupling. Generally, the C-Br bond is more reactive and will preferentially undergo oxidative addition to the palladium catalyst under milder conditions.[2] This allows for selective functionalization at the 3-position. Coupling at the less reactive C-Cl bond at the 2-position typically requires more forcing conditions, such as higher temperatures and more active catalyst systems.
Q4: What are common side reactions observed during the cross-coupling of this compound, and how can they be minimized?
A4: Common side reactions include protodeboronation (for Suzuki coupling), homocoupling of the boronic acid or organometallic reagent, and hydrodehalogenation (replacement of a halogen with hydrogen).[1][2] Protodeboronation can be minimized by using anhydrous solvents and reagents, or by using more stable boronic esters (e.g., pinacol (B44631) esters).[1] Homocoupling can be reduced by ensuring a thoroughly degassed reaction mixture to eliminate oxygen and by using a Pd(0) catalyst source.[1] Hydrodehalogenation can be suppressed by optimizing the ligand and base combination and ensuring anhydrous conditions.[2]
Troubleshooting Guides
Problem 1: Low or no product yield in a Suzuki-Miyaura coupling reaction.
-
Potential Cause: Inactive catalyst system for the less reactive C-Cl bond (if targeting the 2-position) or catalyst poisoning. The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium center and inhibit catalysis.[1]
-
Recommended Solution:
-
Switch to a more active catalyst system. For the C-Cl bond, consider using bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1]
-
Increase the catalyst loading incrementally, for example, from 1-2 mol% to 3-5 mol%.
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen.[1]
-
Screen different bases. A strong base like K₃PO₄ is often effective for challenging couplings.[1]
-
Problem 2: Significant formation of homocoupled byproducts.
-
Potential Cause: Presence of oxygen in the reaction mixture, or the use of a Pd(II) precatalyst that is not efficiently reduced.[1]
-
Recommended Solution:
-
Thoroughly degas all solvents and reagents before use. The freeze-pump-thaw method is highly effective.
-
Ensure the reaction vessel is properly purged with an inert gas.
-
Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the initial concentration of Pd(II).[1]
-
Problem 3: The reaction stalls before the starting material is fully consumed.
-
Potential Cause: Catalyst deactivation over the course of the reaction.
-
Recommended Solution:
-
Increase the initial catalyst loading.
-
Consider a more stable catalyst system, such as a pre-formed palladium complex with a bulky phosphine ligand.
-
Ensure the reaction temperature is not excessively high, as this can lead to catalyst decomposition.
-
Data Presentation
Disclaimer: The following tables present illustrative data based on typical conditions reported for the cross-coupling of similar halopyridines. Optimal conditions for this compound may vary and require experimental optimization.
Table 1: Illustrative Effect of Catalyst Loading on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Pd Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 1 | K₃PO₄ | Toluene (B28343) | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ | SPhos | 5 | K₃PO₄ | Toluene | 100 | 8 | 95 |
| 4 | Pd(PPh₃)₄ | - | 3 | Na₂CO₃ | Dioxane/H₂O | 90 | 24 | 45 |
Table 2: Illustrative Effect of Catalyst Loading on Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Pd Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 1 | NaOtBu | Toluene | 110 | 18 | 68 |
| 2 | Pd₂(dba)₃ | XPhos | 2 | NaOtBu | Toluene | 110 | 18 | 88 |
| 3 | Pd₂(dba)₃ | XPhos | 4 | NaOtBu | Toluene | 110 | 12 | 93 |
| 4 | Pd(OAc)₂ | BINAP | 3 | Cs₂CO₃ | Dioxane | 100 | 24 | 55 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene (0.2 M)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
-
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene (0.2 M)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the secondary amine.
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
References
How to prevent protodeboronation with pyridylboronic acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing protodeboronation when working with pyridylboronic acids.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to the protodeboronation of pyridylboronic acids during chemical reactions.
Issue 1: Low Yield of Desired Product and Significant Protodeboronation of 2-Pyridylboronic Acid
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture shows a significant amount of the corresponding pyridine (B92270) byproduct.
-
The yield of the desired cross-coupled product is substantially lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inherent Instability of 2-Pyridylboronic Acid | 2-Pyridylboronic acids are particularly prone to protodeboronation at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][2] Consider switching to a more stable derivative. |
| Suboptimal pH | Avoid neutral pH conditions. Surprisingly, both acidic and basic conditions can slow down the decomposition of 2-pyridylboronic acids by shifting the equilibrium away from the zwitterion.[1][2] |
| High Reaction Temperature | Higher temperatures accelerate the rate of protodeboronation.[1][3] If the catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., room temperature to 60 °C).[3] |
| Inappropriate Base | Strong bases can promote protodeboronation.[1] Consider using milder bases such as K₃PO₄, Cs₂CO₃, or CsF.[3] |
| Slow Cross-Coupling Kinetics | If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction will be more prevalent.[1] Employ a highly active palladium catalyst and ligand system to accelerate the cross-coupling. |
| Presence of Excess Water | Water can act as a proton source for protodeboronation.[3] While some water can be beneficial in Suzuki couplings, using anhydrous solvents and reagents can help minimize this side reaction. |
dot
References
Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing homocoupling and other side products in cross-coupling reactions involving 3-bromo-2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this compound are Suzuki-Miyaura coupling (for C-C bond formation), Sonogashira coupling (for C-C triple bond formation), and Buchwald-Hartwig amination (for C-N bond formation).
Q2: Which halogen is more reactive on this compound in palladium-catalyzed cross-coupling reactions?
A2: The C-Br bond is significantly weaker than the C-Cl bond, making the bromine at the 3-position the more reactive site for oxidative addition to the palladium catalyst. This allows for regioselective functionalization at the C-3 position while leaving the C-2 chlorine intact, provided the reaction conditions are carefully controlled.
Q3: What is homocoupling and why is it a problem in my reaction?
A3: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other. In the context of this compound reactions, this can involve the dimerization of the organoboron reagent in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction. This side reaction consumes starting materials, reduces the yield of the desired product, and can complicate purification due to the formation of symmetrical biaryl or diyne byproducts.
Q4: What are the primary causes of homocoupling?
A4: The main culprits for homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organoboron compounds in Suzuki reactions. In Sonogashira couplings, oxygen can also lead to the oxidative homocoupling of terminal alkynes (Glaser coupling).
Q5: How can I minimize homocoupling side products?
A5: To minimize homocoupling, it is crucial to maintain a strictly inert atmosphere by thoroughly degassing the solvent and reaction vessel and running the reaction under nitrogen or argon. Using a Pd(0) catalyst source or ensuring the complete reduction of a Pd(II) precatalyst can also be beneficial. Additionally, the choice of ligand, base, and temperature can significantly impact the relative rates of the desired cross-coupling and the undesired homocoupling.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Significant formation of homocoupling byproduct in Suzuki-Miyaura Coupling.
| Potential Cause | Troubleshooting Action |
| Oxygen in the reaction mixture | Thoroughly degas the solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes) and the reaction vessel (by evacuating and backfilling with an inert gas at least three times). Maintain a positive pressure of inert gas throughout the reaction. |
| Presence of Pd(II) species | Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a pre-catalyst that efficiently generates the active Pd(0) species. If using a Pd(II) source (e.g., Pd(OAc)₂), consider adding a reducing agent or ensuring the ligand can facilitate the reduction. |
| Inappropriate ligand | Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over pathways leading to homocoupling. |
| Sub-optimal base or temperature | Optimize the base and temperature. Weaker bases or lower temperatures may sometimes reduce the rate of homocoupling more than the cross-coupling. |
Issue 2: Low yield and formation of alkyne homocoupling (Glaser coupling) byproduct in Sonogashira Coupling.
| Potential Cause | Troubleshooting Action |
| Oxygen contamination | As with Suzuki coupling, rigorous exclusion of oxygen is critical. Use degassed solvents and maintain an inert atmosphere. |
| Inappropriate copper co-catalyst concentration | While Cu(I) is a co-catalyst, its presence can also promote Glaser coupling. Minimize the amount of copper salt (e.g., CuI) or consider running the reaction under copper-free conditions if possible. |
| Amine base selection | The choice of amine base can influence the extent of homocoupling. Triethylamine is commonly used, but other bases like diisopropylethylamine (DIPEA) can be screened. |
| Slow cross-coupling kinetics | If the desired cross-coupling is slow, the alkyne has more time to homocouple. Ensure an efficient palladium catalyst and ligand system is used to accelerate the main reaction. |
Issue 3: Formation of hydrodehalogenation byproduct in Buchwald-Hartwig Amination.
| Potential Cause | Troubleshooting Action |
| Slow reductive elimination | The replacement of the halogen with a hydrogen atom can compete with the desired amination. Use bulky, electron-rich ligands that are known to accelerate the C-N reductive elimination step.[1][2] |
| Presence of water | Ensure all reagents and the solvent are anhydrous. Water can be a proton source for the hydrodehalogenation side reaction. |
| Inappropriate base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is of high purity and anhydrous. |
| Sub-optimal temperature | Running the reaction at the lowest effective temperature can sometimes disfavor the hydrodehalogenation pathway. |
Data Summary
The following tables summarize reaction conditions for minimizing homocoupling and maximizing the yield of the desired cross-coupled product. Note: Quantitative data for homocoupling byproducts are often not reported in the literature; the focus is typically on optimizing the yield of the main product.
Table 1: Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) of Cross-Coupled Product | Reference |
| 2-chloropyridine | Arylboronic acid | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | H₂O/TBAB | 100 | 39-99 | [3] |
| 2-bromopyridine | Phenylboronic acid | Pd/C | O₂ (promoter) | Aqueous | RT | Good to Excellent | [4] |
| 3-bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | K₂CO₃ | EtOH/H₂O | 80 | ~95 | [5] |
Table 2: Sonogashira Coupling of Halopyridines
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) of Cross-Coupled Product | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 98 | [5][6] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | High | [7] |
| 3,5-Dibromo-2,6-dichloropyridine (B8238365) | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 75 (mono-alkynylated) | [8][9] |
Table 3: Buchwald-Hartwig Amination of Halopyridines
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) of Cross-Coupled Product | Reference |
| 2-bromopyridine | Volatile amines | Pd(OAc)₂/dppp | NaOtBu | Toluene (B28343) | 80 | 55-98 | [10] |
| 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃/(±)-BINAP | NaOtBu | Toluene | 80 | 60 | [11] |
| Chloropyridines | Various amines | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | Good |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This is a general procedure and may require optimization for specific substrates.
-
Reagent Preparation : In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition : Add degassed solvent (e.g., a mixture of toluene and water, 4:1 ratio, 5 mL) via syringe.
-
Reaction : Stir the mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol is adapted from procedures for similar bromopyridines.[5][6]
-
Catalyst Preparation : To a dry Schlenk tube under argon, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Reagent Addition : Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Solvent and Base Addition : Add degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., triethylamine, 3.0 mmol) via syringe.
-
Reaction : Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up : Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification : Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
This is a general protocol based on amination of other bromopyridines.[11]
-
Reagent Setup : In a glovebox or under a stream of argon, add to a Schlenk tube the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reactant Addition : Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition : Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction : Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress.
-
Work-up : After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by recrystallization or column chromatography.
Visualizations
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the main pathway and a potential homocoupling side reaction.
Caption: A troubleshooting workflow for diagnosing and minimizing homocoupling side products in cross-coupling reactions.
Caption: A decision tree to aid in the selection of the appropriate cross-coupling reaction based on the desired bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. "Comparative study of homocoupling reactions to create 2,2’-bipyridine " by Ethan DePry, Hoa Le et al. [nsuworks.nova.edu]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. scirp.org [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Catalyst Deactivation by Pyridine Nitrogen in Suzuki Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming catalyst deactivation caused by pyridine (B92270) nitrogen in Suzuki-Miyaura cross-coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues encountered during experiments, offering actionable solutions to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions involving pyridine-containing substrates often challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst's metal center. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and stopping the catalytic cycle.[1][2][3] This issue is particularly pronounced when the coupling site is adjacent to the nitrogen, a phenomenon often called the "2-pyridyl problem".[2]
Q2: What are the common signs of catalyst deactivation in my Suzuki reaction?
A2: Key indicators of pyridine-related catalyst deactivation include:
-
Low or No Conversion: The reaction fails to proceed or gives a poor yield, especially when compared to non-pyridine-containing substrates under similar conditions.[1]
-
Stalled Reaction: The reaction begins but slows down or stops completely before all the starting material is consumed. This may suggest product inhibition if the desired product also contains a pyridine moiety.[1]
-
Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive palladium black can occur if the catalytic cycle is slowed by pyridine inhibition.
-
Color Change: A distinct change in the reaction mixture's color might indicate the formation of an inactive catalyst species.[1]
-
Inconsistent Results: Reproducibility issues are common when catalyst deactivation is a factor.
Q3: My reaction has stalled. How can I determine if pyridine is the cause?
A3: A systematic approach is recommended. A key indicator is if the reaction works well with substrates that do not contain pyridine but fails with those that do.[1] You can also monitor the reaction's progress over time. A sudden plateau in product formation before the starting material is fully consumed points towards catalyst deactivation.[1][2]
Q4: I'm observing significant homocoupling of my boronic acid. What's the cause and how can I fix it?
A4: Homocoupling is a common side reaction where the boronic acid couples with itself. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[4] To minimize homocoupling:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[4][5]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire experimental setup and reaction time.[4][6]
-
Use of Bulky Ligands: Sterically hindered phosphine (B1218219) ligands can disfavor the formation of homocoupling products.[5]
Q5: I'm seeing a lot of protodeboronation (loss of the boronic acid group). What can I do to prevent this?
A5: Protodeboronation is the cleavage of the C-B bond by a proton source, such as water, which removes the boronic acid from the catalytic cycle.[4] To prevent this:
-
Anhydrous Conditions: Use thoroughly dried solvents and reagents.[4][6]
-
Appropriate Base Selection: While a base is necessary, some aqueous bases can promote this side reaction.[4]
-
Use Boronic Esters: Consider using more stable boronic esters, like pinacol (B44631) esters, or potassium trifluoroborate salts instead of boronic acids.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[2] | 1. Increase Catalyst Loading: A higher catalyst concentration may overcome the poisoning effect to some extent.[1] 2. Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or other Buchwald-type ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[4][5][6] 3. Switch to a More Active Pre-catalyst: Consider using a more robust palladium pre-catalyst. |
| Ineffective Base: The base may not be strong enough or soluble enough to facilitate the transmetalation step.[4][6] | 1. Screen Different Bases: Try stronger bases such as K₃PO₄ or Cs₂CO₃.[4] 2. Ensure Base Quality: Use anhydrous and finely ground base to maximize reactivity.[4] | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction. | 1. Screen Different Solvents: Common choices include dioxane, toluene, and THF.[4] Sometimes, the addition of water can be beneficial, but it must be carefully controlled.[2] | |
| Reaction Stalls | Product Inhibition: The pyridine-containing product is poisoning the catalyst as its concentration increases.[1] | 1. Run at Lower Conversion: Stop the reaction before it stalls and isolate the product. 2. In Situ Product Removal: If feasible, use techniques to remove the product from the reaction mixture as it forms. |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is agglomerating into an inactive form. This can be exacerbated by a slow catalytic cycle due to pyridine inhibition. | 1. Optimize Reaction Conditions: Implement strategies to accelerate the catalytic cycle, such as using more effective ligands or a higher temperature, to reduce the lifetime of soluble Pd(0) species.[2] |
| Inconsistent Yields | Oxygen Sensitivity: The active Pd(0) catalyst is being oxidized to an inactive state.[4][6] | 1. Improve Degassing Techniques: Ensure rigorous exclusion of oxygen from all reagents and throughout the reaction.[4][6] 2. Use Fresh Reagents: Ensure the purity of all starting materials. |
| Poor Reagent Quality: Water or other impurities in the reagents can lead to side reactions.[4] | 1. Use Anhydrous Solvents and Reagents: Dry solvents and ensure the purity of the boronic acid/ester and base.[4] |
Quantitative Data on Substituent Effects
The electronic properties of substituents on the pyridine ring can influence the severity of catalyst deactivation. Electron-donating groups increase the electron density on the nitrogen, making it a stronger Lewis base and a more potent catalyst poison. Conversely, electron-withdrawing groups decrease the basicity of the pyridine nitrogen, potentially reducing its inhibitory effect.[1]
| Ligand (Substituent) | pKa | Yield (%) with 4-chlorotoluene | Yield (%) with 4-chloroanisole |
| 4-Methoxypyridine (-OCH₃) | 6.58 | 79 | 79 |
| 4-Methylpyridine (-CH₃) | 6.03 | 78 | >99 |
| Pyridine (-H) | 5.21 | 89 | 78 |
| 4-Chloropyridine (-Cl) | 3.83 | >99 | >99 |
| 4-Bromopyridine (-Br) | 3.73 | 98 | >99 |
| 4-Acetylpyridine (-COCH₃) | 3.48 | 98 | 97 |
| Ethyl isonicotinate (B8489971) (-COOCH₂CH₃) | 3.32 | 97 | 93 |
| 4-Cyanopyridine (-CN) | 1.86 | >99 | >99 |
| 4-Nitropyridine (-NO₂) | 1.61 | 96 | 98 |
| Data adapted from Inorganic Chemistry 2022, 61 (35), 14019-14029.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridine Substrate
This protocol provides a general starting point and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halo-pyridine (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with the inert gas. Repeat this cycle 3-5 times.[4][6]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos, XPhos). The catalyst loading will need to be optimized.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[7]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][7]
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Kinetic Analysis by ¹H NMR to Detect Catalyst Deactivation
This protocol can help determine if and when catalyst deactivation is occurring.
-
Sample Preparation: In an NMR tube, combine the halo-pyridine, boronic acid, base, and an internal standard (a compound that does not react and has a distinct NMR signal).
-
Initiation: Add the degassed solvent, palladium pre-catalyst, and ligand to the NMR tube.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular time intervals.[2]
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and the internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before complete consumption of the starting material is indicative of catalyst deactivation.[2]
Visualizations
Caption: Mechanism of catalyst deactivation by pyridine.
Caption: Troubleshooting workflow for Suzuki reactions.
References
Technical Support Center: Best Phosphine Ligands for Suzuki Coupling of Chloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of chloropyridines. The content addresses specific issues that may be encountered during experiments and offers practical solutions based on established literature.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of chloropyridines so challenging?
A1: The Suzuki coupling of chloropyridines is challenging primarily due to the high strength of the Carbon-Chlorine (C-Cl) bond. This makes the initial and often rate-limiting oxidative addition step in the catalytic cycle more difficult compared to couplings with bromo or iodo-pyridines.[1] Additionally, the electron-deficient nature of the pyridine (B92270) ring and the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst can lead to low yields and catalyst deactivation.[2][3][4]
Q2: What are the most effective types of phosphine (B1218219) ligands for this reaction?
A2: Bulky, electron-rich phosphine ligands are highly effective for the Suzuki coupling of chloropyridines.[3][5] These ligands facilitate the challenging oxidative addition of the C-Cl bond to the Pd(0) center and promote the desired reductive elimination step.[3] The most successful classes of ligands include:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are widely recognized for their ability to promote the coupling of challenging substrates, including heteroaryl chlorides.[1][6][7] Their steric bulk and electron-donating properties create a highly active catalytic system.[1][3]
-
N-Heterocyclic Carbenes (NHCs): While not phosphine ligands, NHCs are a powerful alternative. They are strong σ-donors, even more so than many phosphines, which makes them highly effective at activating C-Cl bonds and stabilizing the palladium catalyst.[1][3]
Standard ligands like triphenylphosphine (B44618) (PPh₃) may be insufficient for activating the inert C-Cl bond of chloropyridines.[1][8]
Q3: What are the most common side reactions and how can they be minimized?
A3: The most common side reactions in the Suzuki coupling of chloropyridines are protodeboronation, homocoupling, and hydrodehalogenation.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), replacing the boronic acid moiety with a hydrogen atom.[1][9] To minimize this, use anhydrous solvents, ensure reagents are dry, or consider using more stable boronic esters (e.g., pinacol (B44631) esters).[1][2] The choice of base is also crucial, as bases are known to catalyze protodeboronation.[9][10]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[2][4] This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[2][4] Thoroughly degassing the reaction mixture and using an efficient Pd(0) precatalyst can significantly reduce homocoupling.[2]
-
Hydrodehalogenation: This is the reduction of the starting chloropyridine to the corresponding pyridine, where the chlorine atom is replaced by hydrogen.[4] This can occur if there are sources of hydride in the reaction mixture. Ensuring an inert atmosphere and choosing a solvent less prone to acting as a hydride source can help mitigate this issue.[4]
Q4: How critical is the choice of base and solvent?
A4: The base and solvent are critical parameters that can significantly impact the reaction yield.[2]
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][2] For challenging couplings with chloropyridines, strong, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[1][2][4]
-
Solvent: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[1] It is crucial to thoroughly degas all solvents before use to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[1][2]
Troubleshooting Guides
Problem 1: Low to No Product Yield
Low or no product formation is a common issue when working with less reactive chloropyridines.[1] A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Inactive Catalyst System: The catalyst and ligand choice is the most critical factor for activating the strong C-Cl bond.[1]
-
Solution: Switch from standard ligands (e.g., PPh₃) to a more active system. Employ bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos .[1][2] Consider using a pre-formed Pd(0) source or an efficient precatalyst. If phosphine ligands fail, N-heterocyclic carbene (NHC) ligands are a powerful alternative.[1][3]
-
-
Ineffective Base: The base may not be strong enough or soluble enough to facilitate the crucial transmetalation step.[1]
-
Insufficient Reaction Temperature: The activation energy for the oxidative addition of the C-Cl bond may not be reached.
-
Solution: Increase the reaction temperature, typically to the range of 80-120 °C.[1] Microwave irradiation can also be considered to accelerate the reaction.
-
-
Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is highly sensitive to oxidation.
-
Solution: Ensure all solvents are rigorously degassed by bubbling with an inert gas (Argon or Nitrogen) prior to use.[1][2] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure should be maintained throughout the reaction.[1]
-
-
Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2][4]
-
Solution: Using sterically hindered ligands like SPhos or XPhos can sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2]
-
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Data Presentation: Ligand Performance
The selection of the phosphine ligand is paramount for achieving high yields in the Suzuki coupling of chloropyridines. The following table summarizes performance data for selected ligands under optimized conditions.
| 2-Chloropyridine (B119429) Substrate | Boronic Acid Partner | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 85 | [3] |
| 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | XPhos | Pd G3 | K₃PO₄ | Toluene/H₂O | 110 | 94 | [3] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | dppf | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 88 | [3] |
| 2-Chloropyridine-5-carboxylic acid | 3-Tolylboronic acid | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 78 | [3] |
Note: Yields are highly substrate-dependent. This table provides representative examples to illustrate ligand effectiveness.
Experimental Protocols
General Protocol for Suzuki Coupling of a 2-Chloropyridine using a Buchwald Ligand (e.g., SPhos)
This protocol is a general procedure adapted from methodologies reported for challenging Suzuki couplings and should be optimized for specific substrates.[4]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane (B91453) and Water (e.g., 4:1 ratio)
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Solvent Degassing: Degas the 1,4-dioxane and water for at least 30 minutes by bubbling with Argon or Nitrogen.
-
Reaction Setup: To the oven-dried reaction vessel, add the 2-chloropyridine derivative, the arylboronic acid, and potassium phosphate (K₃PO₄).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2][4]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium source (e.g., Pd(OAc)₂) and the SPhos ligand.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[4]
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (typically 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.[2][4]
Caption: A generalized experimental workflow for Suzuki coupling.
Key Concepts Visualization
Caption: The Suzuki cycle, highlighting the difficult oxidative addition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Improving reactivity of the C-Cl bond in 3-Bromo-2-chloropyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 3-bromo-2-chloropyridine. The focus is on strategies to improve the reactivity of the C-Cl bond for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Cl bond at the 2-position of the pyridine (B92270) ring generally unreactive?
The C-Cl bond is inherently stronger and less polarizable than C-Br or C-I bonds, making it more resistant to oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions.[1][2] The bond dissociation energy for a typical C-Cl bond is significantly higher than for a C-Br bond.[2] Additionally, the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the metal catalyst can further decrease reactivity.[3]
Q2: In this compound, which bond is more reactive, the C-Br or the C-Cl?
The C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 2-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates a much faster rate of oxidative addition to the palladium(0) catalyst.[2] This difference in reactivity allows for selective functionalization at the C-3 position while leaving the C-2 chloro group intact, provided that mild reaction conditions are used.
Q3: What general strategies can be employed to activate the C-Cl bond for cross-coupling?
Activating the C-Cl bond requires overcoming a high activation energy barrier for oxidative addition.[1] The key strategies involve using highly active catalyst systems and more forcing reaction conditions. This includes:
-
Highly Active Catalysts: Employing palladium sources like Pd₂(dba)₃ or palladium pre-catalysts.[3][4]
-
Specialized Ligands: Using bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][5] These ligands promote the formation of the active monoligated Pd(0) species and stabilize the catalyst.[1]
-
Strong Bases: Utilizing strong, non-nucleophilic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary.[1][5]
-
Elevated Temperatures: Higher reaction temperatures (typically 80-120 °C) are often required to provide the necessary energy for the C-Cl bond cleavage.[1][4]
Q4: I am attempting a Suzuki-Miyaura coupling at the C-2 position, but I'm seeing low to no conversion. What should I troubleshoot?
Low conversion in Suzuki couplings of 2-chloropyridines is a common problem.[1] The primary areas to troubleshoot are the catalyst system, base, and reaction temperature.
-
Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ are often insufficient.[1] Switch to a more robust system, such as a combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand like SPhos or XPhos.[3]
-
Base: Ensure the base is strong enough to promote the transmetalation step. K₃PO₄ is a frequently effective choice for these challenging couplings.[5]
-
Temperature: Gradually increase the reaction temperature. Temperatures in the range of 100-120 °C may be necessary.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
Q5: How can I achieve regioselective amination on this compound?
Achieving regioselectivity is dependent on exploiting the differential reactivity of the C-Br and C-Cl bonds.
-
For C-N coupling at the C-3 position (bromo): Use milder Buchwald-Hartwig amination conditions. A standard palladium catalyst with a less bulky ligand at a lower temperature may be sufficient to react with the C-Br bond while leaving the C-Cl bond untouched.
-
For C-N coupling at the C-2 position (chloro): This is more challenging and typically requires a two-step approach. First, functionalize the C-3 position. Then, employ more forcing conditions (highly active catalyst/ligand system, strong base like NaOtBu, and higher temperature) to react with the less reactive C-Cl bond.[4]
Q6: What are the most common side reactions, and how can they be minimized?
Common side reactions in cross-coupling reactions with halopyridines include:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom. This can be suppressed by ensuring strictly anhydrous and anaerobic conditions and using high-purity reagents.[4]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid, especially in Suzuki reactions. This can be minimized by using anhydrous solvents, a suitable base, or by switching from a boronic acid to a more stable boronic ester (e.g., a pinacol (B44631) ester).[3][5]
-
Homocoupling: Self-coupling of the boronic acid. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is the most effective way to prevent this.[3][5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling at the C-2 Position
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst System | Switch from standard catalysts (e.g., Pd(PPh₃)₄) to a more active system. Use Pd₂(dba)₃ or a palladacycle pre-catalyst combined with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand.[1][5] | The strong C-Cl bond requires a highly active catalyst to facilitate the difficult oxidative addition step. Bulky, electron-rich ligands stabilize the Pd(0) center and promote this key step.[1][5] |
| Ineffective Base | Screen stronger, non-nucleophilic inorganic bases. K₃PO₄ and Cs₂CO₃ are often more effective than carbonates like K₂CO₃ or Na₂CO₃ for this type of substrate.[1][5] | A strong base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5] |
| Insufficient Temperature | Gradually increase the reaction temperature, typically into the 80-120 °C range. Consider using a higher-boiling solvent like dioxane or toluene (B28343). Microwave irradiation can also be effective.[1] | Overcoming the activation energy for C-Cl bond cleavage often requires significant thermal energy.[5] |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents and reagents must be thoroughly degassed prior to use.[1] | The active Pd(0) catalyst is readily oxidized by oxygen, leading to deactivation and low yields. The pyridine nitrogen can also coordinate to the palladium center, inhibiting its activity.[3] |
Issue 2: Poor Yield in Buchwald-Hartwig Amination at the C-2 Position
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Ligand | Standard phosphine ligands are often ineffective. Use bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[4] | These ligands are essential for activating the C-Cl bond and facilitating the catalytic cycle for this challenging transformation.[4] |
| Incorrect Base Selection | Sodium tert-butoxide (NaOtBu) is the most common and effective base. If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but may require a more active catalyst and higher temperatures.[4] | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination step.[4] |
| Low Reaction Temperature | These reactions require elevated temperatures, typically in the 80-110 °C range.[4] | The oxidative addition of the C-Cl bond is the rate-limiting step and is significantly accelerated at higher temperatures.[4] |
| Hydrodehalogenation | Ensure strictly anhydrous conditions. Use high-purity, dry solvents and reagents. Using a slight excess of the amine (1.2-1.5 equivalents) can also help favor the desired coupling pathway.[4] | The presence of water or other proton sources can lead to the undesired reduction of the C-Cl bond instead of amination.[4] |
Data Presentation
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Cl Bond | C-Br Bond |
| Bond Dissociation Energy (approx.) | ~339 kJ/mol[2] | ~276 kJ/mol[2] |
| Reactivity in Oxidative Addition | Lower[2] | Higher[2] |
| Typical Reaction Conditions | More Forcing (Higher Temp, Active Catalysts)[2] | Milder[2] |
Table 2: Recommended Starting Conditions for Suzuki Coupling of 2-Chloropyridines
| Component | Recommendation |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | SPhos or XPhos (2-5 mol%) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane (B91453)/H₂O (e.g., 5:1 ratio) or Toluene/H₂O |
| Temperature | 100-110 °C |
Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines
| Component | Recommendation |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) or a G3/G4 Palladacycle Pre-catalyst (1-3 mol%) |
| Ligand | RuPhos or BrettPhos (1.5-2x mol% of Pd) |
| Base | NaOtBu (1.5-2.0 equivalents) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) |
| Temperature | 90-110 °C |
Experimental Protocols
Disclaimer: These are generalized procedures and should be optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate safety precautions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-2 Position
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).
-
Seal the vessel, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-2 Position
-
To an oven-dried reaction vessel inside a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (NaOtBu, 1.5 eq.).
-
Add the this compound substrate (1.0 eq.).
-
Seal the vessel, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Add the amine coupling partner (1.2 eq.) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimal Base Selection for 3-Bromo-2-chloropyridine Reactions
Welcome to the technical support center for reactions involving 3-bromo-2-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimal selection of bases, specifically potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃), in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in cross-coupling reactions with this compound?
A1: The base plays a crucial role in both Suzuki-Miyaura and Buchwald-Hartwig reactions. In Suzuki-Miyaura couplings, the base activates the boronic acid, forming a more nucleophilic boronate species essential for the transmetalation step. For the less reactive 2-chloropyridine (B119429) substrates, a strong base is often necessary to achieve good yields.[1][2] In Buchwald-Hartwig aminations, the base is required to deprotonate the amine, forming the palladium-amido complex that leads to the desired C-N bond formation. The choice of base can significantly influence reaction rates, yields, and the prevalence of side reactions.
Q2: What are the general advantages and disadvantages of K₃PO₄ and Cs₂CO₃ for these reactions?
A2: Both K₃PO₄ and Cs₂CO₃ are strong, non-nucleophilic bases that are often effective in challenging cross-coupling reactions involving electron-deficient substrates like chloropyridines.[3]
-
K₃PO₄ (Potassium Phosphate):
-
Advantages: Often provides high yields, is less expensive than Cs₂CO₃, and is a good choice for challenging couplings.[2] It can be used in aqueous solvent mixtures, which can be beneficial for the solubility of reagents.
-
Disadvantages: Its solubility in purely organic solvents is limited, often necessitating the use of a co-solvent like water.
-
-
Cs₂CO₃ (Cesium Carbonate):
-
Advantages: Known to be a very effective base in a wide range of palladium-catalyzed reactions, sometimes providing superior results where other bases fail. It has better solubility in some organic solvents compared to K₃PO₄.
-
Disadvantages: It is significantly more expensive than K₃PO₄, which can be a consideration for large-scale synthesis.
-
Q3: Which base is generally preferred for Suzuki-Miyaura couplings with this compound?
Q4: Which base is generally preferred for Buchwald-Hartwig aminations with this compound?
A4: For Buchwald-Hartwig aminations of chloropyridines, a strong, non-nucleophilic base is crucial. While sodium tert-butoxide (NaOtBu) is commonly used, Cs₂CO₃ is also a highly effective base, particularly when the substrate may be sensitive to the more strongly basic conditions of NaOtBu.[3] K₃PO₄ can also be used, but may require a more active catalyst system and higher temperatures.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst System | Switch to a more active catalyst system. For chloropyridines, bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos are often effective.[1] Consider using a pre-catalyst for better reproducibility. |
| Ineffective Base | Screen different strong, non-nucleophilic bases such as K₃PO₄ and Cs₂CO₃. The optimal base is substrate-dependent.[1][2] |
| Insufficient Reaction Temperature | Increase the reaction temperature. Chloropyridines are less reactive and often require temperatures in the range of 80-120 °C. Microwave irradiation can also be beneficial. |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use. Oxygen can deactivate the Pd(0) catalyst. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents. Consider using a boronic ester (e.g., pinacol (B44631) ester) which is more stable. |
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Hydrodehalogenation (-Cl replaced by -H) | This can occur if the reductive elimination is slow. Try using a slight excess of the amine (1.2-1.5 equivalents) and ensure strictly anhydrous conditions. |
| Homocoupling of Amine or Aryl Halide | Optimize the catalyst and ligand ratio. Ensure a thoroughly inert atmosphere to prevent oxidative side reactions. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. Toluene and 1,4-dioxane (B91453) are common choices. |
Data Presentation
Table 1: Comparative Base Performance in a Suzuki-Miyaura Coupling of an Analogous Dihalopyrimidine System [4]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane | 80 |
| 2 | Cs₂CO₃ | 1,4-Dioxane | 70 |
| 3 | K₃PO₄ | Toluene | 70 |
| 4 | Cs₂CO₃ | Toluene | 80 |
Reaction conditions: (4-bromophenyl)-4,6-dichloropyrimidine, arylboronic acid, Pd(PPh₃)₄, 70-80 °C.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (K₃PO₄ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the chosen base (K₃PO₄ or Cs₂CO₃).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%)
-
Base (Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the chosen base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
Anhydrous and degassed solvent conditions for Suzuki reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to solvent conditions in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous and degassed solvent conditions traditionally recommended for Suzuki reactions?
A1: Maintaining an inert and dry environment is crucial for achieving high yields and minimizing side reactions in many Suzuki-Miyaura couplings. The primary reasons are:
-
Catalyst Stability: The active Pd(0) catalyst can be sensitive to oxygen. Oxidation to inactive Pd(II) species can slow or halt the catalytic cycle.[1]
-
Preventing Side Reactions:
-
Homocoupling: Oxygen can promote the unwanted self-coupling of boronic acids, which consumes the starting material and complicates purification.[2][3]
-
Protodeboronation: The presence of water, especially under basic conditions, can lead to the replacement of the boron group on the organoboron reagent with a hydrogen atom, reducing the amount of nucleophile available for the desired cross-coupling.[4]
-
Q2: What are the specific consequences of having water in my Suzuki reaction?
A2: Water can significantly lower the yield of your desired product primarily through protodeboronation.[4] This side reaction is often accelerated in aqueous conditions and converts your boronic acid starting material into a simple arene, effectively removing it from the reaction mixture. For substrates sensitive to protodeboronation, using more stable boronic esters (e.g., pinacol (B44631) esters) or ensuring strictly anhydrous conditions is recommended.[2][4][5]
Q3: What is the role of dissolved oxygen in the reaction mixture?
A3: Dissolved oxygen is a common culprit for low yields. Its main detrimental effect is causing the oxidative homocoupling of the boronic acid reagent.[2] This not only consumes your starting material but also generates impurities that can be difficult to separate from the final product. Furthermore, oxygen can deactivate the Pd(0) catalyst.[1] Therefore, thoroughly degassing the solvent and maintaining an inert atmosphere (nitrogen or argon) throughout the reaction is a critical step.[4][6]
Q4: My reaction yield is low. Could improper solvent preparation be the cause?
A4: Absolutely. If you observe significant amounts of homocoupled or protodeboronated byproducts, your solvent is a prime suspect. Low yields in Suzuki reactions can stem from several factors, but an improperly prepared solvent is a common and critical one.[4] Before exploring other variables like catalyst, ligand, or base, ensure your solvent is both sufficiently dry and thoroughly deoxygenated.
Q5: Are there any instances where water or air can be tolerated or even beneficial?
A5: While anhydrous and anaerobic conditions are a standard starting point, some Suzuki reactions can be performed successfully in aqueous solvent mixtures.[3] In certain cases, water can aid in dissolving the inorganic base and facilitate the transmetalation step.[3][7] There are even specific protocols developed for running Suzuki reactions in water.[8][9] Similarly, some studies have shown that under specific ligand-free conditions, oxygen can even promote the reaction.[10][11] However, these are exceptions, and for general applications and ensuring reproducibility, starting with anhydrous and degassed conditions is the most reliable approach.
Data Presentation
Solvent Drying Efficiency
The water content of a solvent can be significantly reduced using various drying agents. The final water content depends on the desiccant, contact time, and the solvent itself.
| Solvent | Drying Agent/Method | Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Reflux over Na/benzophenone (B1666685) | ~43 ppm | [12] |
| Tetrahydrofuran (THF) | Storage over 3Å molecular sieves (20% m/v) for 48h | Low ppm levels | [12] |
| Dichloromethane (DCM) | Heating over CaH₂ | ~13 ppm | [12] |
| Dichloromethane (DCM) | Column of activated silica | Single-digit ppm | [12] |
| Methanol | Stored over KOH | 33 ppm | [12] |
| Methanol | Stored over Mg/I₂ | 54 ppm | [12] |
Table 1: Comparison of the efficiency of different drying methods for common organic solvents.
Experimental Protocols
Protocol 1: Solvent Drying
Objective: To reduce the water content of organic solvents to parts-per-million (ppm) levels.
Materials:
-
Solvent to be dried (e.g., THF, Toluene, Dioxane)
-
Drying agent:
-
Apparatus: Round-bottom flask, condenser, distillation head, receiving flask (for distillation); Solvent bottle with a secure cap (for molecular sieves).
Methodology A: Distillation from a Drying Agent (Example: THF from Sodium/Benzophenone)
-
Pre-dry the THF by letting it stand over calcium hydride or 4A molecular sieves.[13]
-
Set up a distillation apparatus that has been oven- or flame-dried and cooled under an inert atmosphere.
-
Add the pre-dried THF to the distillation flask, followed by small pieces of sodium wire and a small amount of benzophenone.[13]
-
Heat the mixture to reflux under a nitrogen or argon atmosphere.
-
Continue refluxing until the solution maintains a deep blue or purple color, which indicates that the solvent is anhydrous.[13]
-
Distill the required amount of solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.
Methodology B: Drying with Molecular Sieves
-
Activate 3Å or 4Å molecular sieves by heating them in a vacuum oven at a high temperature (e.g., 350°C) for several hours.[13]
-
Cool the sieves under vacuum or in a desiccator.
-
Add the activated sieves (typically 10-20% mass/volume) to the solvent in a dry flask or bottle.[12]
-
Allow the solvent to stand over the sieves for at least 48-72 hours for optimal drying.[12]
-
The solvent can be used directly by transferring it via a syringe or cannula.
Protocol 2: Solvent Degassing
Objective: To remove dissolved oxygen from the reaction solvent.
Methodology A: Freeze-Pump-Thaw (Most Effective)
-
Place the dried solvent in a Schlenk flask, ensuring the flask is no more than 3/4 full.[14]
-
Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.[15]
-
Once frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.[14][15]
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may hear gas bubbling out of the solution as it melts.
-
Repeat this freeze-pump-thaw cycle a total of three times to ensure complete removal of dissolved gases.[15]
-
After the final cycle, backfill the flask with nitrogen or argon.[15]
Methodology B: Inert Gas Sparging
-
Place the dried solvent in a flask equipped with a gas inlet that reaches below the solvent surface and a gas outlet.
-
Bubble a steady stream of inert gas (nitrogen or argon) through the solvent for 30-60 minutes.[4] For larger volumes, a longer time may be required.[16]
-
Maintain a positive pressure of the inert gas over the solvent after sparging is complete.
Methodology C: Sonication under Vacuum
-
Place the solvent in a flask that can be sealed.
-
Evacuate the flask under vacuum while sonicating the vessel for 1-2 minutes.[6]
-
Refill the flask with an inert gas.
-
Repeat this evacuate-sonicate-refill cycle 3 to 5 times for efficient degassing.[6]
Visualization
Caption: Workflow for setting up a Suzuki reaction under inert conditions.
Caption: Troubleshooting guide for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxygen-Promoted Suzuki Reaction - ChemistryViews [chemistryviews.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 15. How To [chem.rochester.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Reaction Progress of 3-Bromo-2-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 3-Bromo-2-chloropyridine using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or GC, is more suitable for monitoring my reaction with this compound?
A1: Both TLC and GC are powerful techniques for reaction monitoring. TLC is a rapid, simple, and cost-effective method for qualitative analysis, ideal for quick checks of reaction progress at the bench. GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides quantitative data, higher resolution, and greater sensitivity, making it suitable for detailed kinetic studies and purity analysis. The choice depends on the specific requirements of your experiment.
Q2: How can I visualize this compound and its derivatives on a TLC plate?
A2: this compound and many of its derivatives are aromatic and can often be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[1] If the compounds are not UV-active or for better visualization, various chemical stains can be used. Iodine vapor is a common general stain that reacts with many organic compounds to produce brownish spots.[2] Other stains like potassium permanganate (B83412) (for oxidizable groups) or p-anisaldehyde (for a range of functional groups) can also be effective.[2] For halogenated hydrocarbons, a silver nitrate (B79036) stain can be used, which forms dark spots upon irradiation with UV light.[3][4]
Q3: My TLC spots for the starting material and product are streaking. What can I do?
A3: Streaking of pyridine (B92270) compounds on silica (B1680970) gel TLC plates is a common issue due to the basicity of the pyridine nitrogen interacting with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1%) to your mobile phase.[5] This will neutralize the acidic sites on the silica gel and improve spot shape. Overloading the sample on the TLC plate can also cause streaking, so ensure you are spotting a dilute solution.
Q4: I am not seeing good separation between my starting material and product on the TLC plate. How can I improve it?
A4: Poor separation can be addressed by changing the polarity of the mobile phase. If your spots are too high on the plate (high Rf), your mobile phase is too polar. If they are too low (low Rf), it is not polar enough. Experiment with different solvent systems by varying the ratio of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane). A methodical approach is to test a range of solvent ratios to find the optimal separation.
Q5: Can I use GC to analyze this compound directly, or does it require derivatization?
A5: this compound is a volatile compound and can be analyzed directly by GC without the need for derivatization.[6] However, if your reaction products contain functional groups that are not GC-compatible (e.g., carboxylic acids, alcohols), derivatization of the product might be necessary. For pyridine-containing compounds in biological samples, derivatization is sometimes used to improve chromatographic behavior.[7]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No spots visible under UV light | Compound is not UV-active at 254 nm. Concentration of the sample is too low. | Use a chemical stain for visualization (e.g., iodine, permanganate).[2] Concentrate your reaction sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Streaking or tailing of spots | Strong interaction between the basic pyridine nitrogen and acidic silica gel. Sample is too concentrated. | Add a small amount of triethylamine (0.5-1%) to the mobile phase.[5] Dilute the reaction mixture before spotting on the TLC plate. |
| Rf values are too high or too low | The mobile phase is too polar or not polar enough. | Adjust the solvent system. Increase the proportion of the non-polar solvent if Rf is too high, or increase the proportion of the polar solvent if Rf is too low. |
| Poor separation of spots | The chosen solvent system is not optimal for the compounds of interest. | Experiment with different solvent systems. Try combinations of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone. |
| Irregular spot shapes | Uneven application of the sample. The TLC plate was not placed vertically in the developing chamber. | Use a fine capillary tube for spotting to create small, round spots. Ensure the TLC plate is straight in the chamber. |
Gas Chromatography (GC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No peaks observed | Incorrect injection volume or concentration. The compound is not reaching the detector (e.g., due to decomposition in the injector). | Increase the injection volume or the concentration of the sample. Lower the injector temperature to prevent thermal degradation. Ensure the syringe is functioning correctly. |
| Peak tailing | Active sites in the injector liner or on the column. Column overload. | Use a deactivated liner. Condition the column according to the manufacturer's instructions. Dilute the sample. |
| Ghost peaks | Contamination in the syringe, injector, or carrier gas. Septum bleed. | Clean the syringe. Bake out the injector and column. Use high-purity carrier gas. Replace the septum. |
| Shifting retention times | Fluctuations in carrier gas flow rate or oven temperature. Column aging or trimming. | Check for leaks in the gas lines. Ensure the oven temperature program is accurate and reproducible. After trimming the column, retention times will naturally decrease; adjust the method accordingly or use retention time alignment software.[8] |
| Poor resolution between peaks | Inadequate separation on the column. Incorrect temperature program. | Optimize the temperature program (e.g., use a slower ramp rate). Use a longer column or a column with a different stationary phase that provides better selectivity for your compounds. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
This protocol provides a general procedure for monitoring a reaction involving this compound. The mobile phase is a starting point and may require optimization.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Mobile Phase: 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine[5]
-
Visualization reagent (e.g., iodine crystals in a sealed chamber)
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (R).
-
Spot the Plate:
-
In the 'SM' lane, spot a dilute solution of this compound.
-
In the 'R' lane, spot a small aliquot of the reaction mixture.
-
In the 'C' lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[1] If necessary, further visualize by placing the plate in an iodine chamber.[2]
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the 'R' lane indicate the reaction is progressing.
Protocol 2: Monitoring Reaction Progress by GC
This protocol provides a general method for the analysis of a reaction mixture containing this compound. The parameters may need to be optimized for your specific instrument and reaction.
Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).[9]
-
Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5, or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: High-purity helium or nitrogen at a constant flow rate (e.g., 1 mL/min).[9]
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
Sample Preparation:
-
Take a small aliquot (e.g., ~50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding water or a suitable quenching agent).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) with the solvent used for extraction.[9]
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the prepared sample from the reaction mixture.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of new product peaks over time.
-
The peak area can be used to quantify the conversion of the starting material and the formation of the product. For accurate quantification, the use of an internal standard is recommended.[10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epfl.ch [epfl.ch]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Managing Exothermic Reactions in Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with exothermic reactions during functionalization.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern during functionalization?
A1: An exothermic reaction is a chemical process that releases energy in the form of heat.[1][2] During functionalization, many common reactions, such as nitrations, Grignard reactions, and polymerizations, are highly exothermic. The concern is that the heat generated can increase the reaction rate, which in turn accelerates heat production. This positive feedback loop can lead to a dangerous situation known as thermal runaway, where the reaction goes out of control, potentially causing a rapid increase in temperature and pressure, boiling of solvents, and even an explosion.[3]
Q2: What are the key parameters I should monitor to control an exothermic reaction?
A2: Continuous and careful monitoring of several key parameters is crucial for safety and reaction control:
-
Temperature: This is the most critical parameter. A thermocouple should be placed to measure the internal temperature of the reaction mixture.
-
Reagent Addition Rate: For semi-batch processes, the rate at which a reagent is added directly controls the rate of heat generation.
-
Stirring Rate: Adequate agitation is essential to ensure uniform temperature throughout the reactor and prevent the formation of localized hot spots.
-
Pressure: In a closed system, a rapid increase in pressure can indicate gas evolution or that the solvent is approaching its boiling point.
-
Coolant Temperature and Flow Rate: Monitoring the temperature of the cooling fluid entering and exiting the reactor jacket, as well as its flow rate, helps to ensure the cooling system is functioning effectively.
Q3: How can I assess the potential thermal hazard of my functionalization reaction before starting the experiment?
A3: A thermal hazard assessment is a critical safety step. Techniques like Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are used to determine key safety parameters. These methods can provide data on the heat of reaction, the onset temperature of decomposition, the rate of heat release, and the adiabatic temperature rise, which is the theoretical temperature increase if no heat is removed from the system.[4]
Q4: What is a semi-batch process and how does it help in managing exotherms?
A4: A semi-batch process is a common and effective strategy for controlling highly exothermic reactions. In this setup, one or more reactants are added to the reactor over a period of time, rather than all at once (batch process).[5][6] This controlled addition allows the rate of the reaction, and therefore the rate of heat generation, to be managed. By adjusting the addition rate, the heat produced by the reaction can be matched to the heat removal capacity of the reactor's cooling system, thus maintaining a safe and stable temperature.[7][8]
Q5: What should I do in the event of an unexpected and rapid temperature increase?
A5: An unexpected and rapid temperature increase may be a sign of a developing thermal runaway. Immediate action is required:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Maximize Cooling: Increase the cooling to the maximum capacity. This can involve lowering the temperature of the cooling bath and increasing the coolant flow rate.
-
Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the cooling jacket and break up any hot spots.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quenching procedure.
-
Alert Personnel and Evacuate if Necessary: Inform colleagues in the immediate vicinity of the situation. If the situation cannot be brought under control, follow your laboratory's emergency shutdown procedure and evacuate the area.
Troubleshooting Guides
Issue 1: Unexpected Temperature Spike During Reagent Addition
-
Possible Causes:
-
Reagent addition is too fast: The rate of heat generation is exceeding the heat removal capacity of the cooling system.
-
Inadequate cooling: The cooling system is not performing optimally (e.g., coolant flow is too low, or the coolant temperature is too high).
-
Poor mixing: Inefficient stirring is leading to the formation of localized "hot spots" where the reaction is more vigorous.
-
Incorrect reagent concentration: Using more concentrated reagents than specified can lead to a faster and more exothermic reaction.
-
-
Troubleshooting Steps:
-
Immediately stop the addition of the reagent.
-
Ensure the cooling system is operating at maximum capacity (check coolant temperature and flow rate).
-
Verify that the stirrer is functioning correctly and increase the stirring speed if possible to improve heat transfer.
-
Monitor the internal temperature closely. If it starts to decrease and stabilize, you can resume reagent addition at a significantly slower rate.
-
If the temperature continues to rise after stopping the addition and maximizing cooling, proceed to the emergency quenching procedure.
-
Issue 2: Delayed Exotherm After Reagent Addition is Complete
-
Possible Causes:
-
Accumulation of unreacted starting material: If the reaction was run at too low a temperature during the addition phase, a significant amount of the added reagent may not have reacted. A subsequent small increase in temperature can then initiate the reaction of this accumulated material, leading to a large and sudden exotherm.
-
Induction period: Some reactions have an induction period, and the main exotherm may be delayed.
-
Catalyst activation issues: A catalyst may have been activated late in the process, leading to a sudden increase in the reaction rate.
-
-
Troubleshooting Steps:
-
Immediately apply maximum cooling.
-
If the temperature rise is rapid and approaches the boiling point of the solvent or the decomposition temperature of any components, initiate an emergency quench.
-
For future experiments, consider initiating the reaction with a small portion of the reagent to ensure it has started before adding the remainder. Also, consider running the reaction at a slightly higher, yet safe, temperature during the addition phase to prevent accumulation.
-
Issue 3: Pressure Buildup in a Sealed Reactor
-
Possible Causes:
-
Gas evolution: The functionalization reaction or a side reaction may be producing gaseous byproducts.[1]
-
Solvent boiling: The internal temperature has exceeded the boiling point of the solvent or a low-boiling reagent.
-
Decomposition: A component in the reaction mixture is decomposing, generating non-condensable gases.
-
-
Troubleshooting Steps:
-
Immediately stop any heating and apply maximum cooling to try and reduce the internal pressure.
-
If the pressure continues to rise and the reactor is equipped with a pressure relief system, be prepared for it to activate.
-
Do not attempt to open a sealed and pressurized vessel.
-
If there are signs of an imminent runaway (rapidly increasing pressure and temperature), evacuate the area immediately and follow your institution's emergency procedures.
-
For future reactions, ensure the vessel is not filled more than 50% of its capacity and consider if a sealed system is appropriate for a reaction with the potential for gas evolution.[9]
-
Data Presentation
Table 1: Heat Transfer Coefficients for Laboratory-Scale Jacketed Reactors
| Reactor Type | Typical Overall Heat Transfer Coefficient (U) in W/(m²·K) | Notes |
| Glass-Lined Steel Jacketed Vessel | 100 - 350 | The glass lining has a significant influence on the overall heat transfer.[10] |
| Stainless Steel Jacketed Vessel | 200 - 450 | Generally offers better heat transfer than glass-lined reactors.[10] |
| Half-Coil Jacketed Vessel | 400 - 600 | The design of the half-coil jacket can lead to higher coolant velocity and improved heat transfer. |
| Flow Reactor (Microreactor) | 700 - 2200+ | The very high surface-area-to-volume ratio allows for extremely efficient heat transfer.[3] |
Note: These are approximate values and can vary significantly based on the specific reactor geometry, agitator type and speed, and the physical properties of the reaction mass and coolant.
Table 2: Molar Heat Capacities of Common Solvents
| Solvent | Chemical Formula | Molar Heat Capacity (J/(mol·K)) at 25 °C |
| Water | H₂O | 75.38 |
| Methanol | CH₃OH | 81.6 |
| Ethanol | C₂H₅OH | 112.4 |
| Isopropanol | C₃H₈O | 161.2 |
| Acetone | C₃H₆O | 125.5 |
| Acetonitrile | C₂H₃N | 91.5 |
| Dichloromethane | CH₂Cl₂ | 102.5 |
| Tetrahydrofuran (THF) | C₄H₈O | 124.3 |
| Toluene | C₇H₈ | 157.2 |
| Hexane | C₆H₁₄ | 195.0 |
Data sourced from various chemical engineering and physical chemistry databases. These values can be used in heat balance calculations to better predict temperature changes.[11][12]
Experimental Protocols
Protocol 1: Semi-Batch Addition for Controlling an Exothermic Reaction
This protocol describes a general procedure for performing a functionalization reaction with a significant exotherm using a semi-batch approach.
Materials and Equipment:
-
Jacketed laboratory reactor with an overhead stirrer, temperature probe, and a port for reagent addition.
-
Chiller/circulator for the reactor jacket.
-
Addition funnel or syringe pump for controlled reagent addition.
-
Inert atmosphere setup (e.g., nitrogen or argon), if required.
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system, ensuring all glassware is clean and dry. Connect the chiller to the reactor jacket and set it to the desired initial temperature (e.g., 0 °C).
-
Initial Charge: Charge the reactor with the starting material and solvent. Begin stirring to ensure the contents are well-mixed and at a uniform temperature.
-
Reagent Preparation: Prepare the reagent to be added in the addition funnel or syringe. If the reagent is highly reactive, consider diluting it with a suitable solvent.
-
Controlled Addition: Once the reactor contents have reached the target initial temperature, begin the slow, dropwise addition of the reagent from the addition funnel or via the syringe pump.[8]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate to maintain the temperature within a safe, predetermined range (e.g., ± 5 °C of the setpoint). If the temperature rises above the set limit, stop the addition until the cooling system brings the temperature back down.
-
Completion and Work-up: After the addition is complete, continue to stir the reaction mixture for a specified time to ensure the reaction goes to completion. Monitor for any delayed exotherm. Once the reaction is complete and has cooled to a safe temperature, proceed with the appropriate work-up and quenching procedure.
Protocol 2: Basic Reaction Calorimetry for Thermal Hazard Assessment
This protocol outlines a simplified method for estimating the heat of reaction using a laboratory calorimeter.
Materials and Equipment:
-
A simple calorimeter (e.g., two nested polystyrene cups with a lid).[13]
-
A precise digital thermometer or temperature probe.
-
Magnetic stirrer and stir bar.
-
Reactants and solvent for the functionalization reaction.
Procedure:
-
Calorimeter Setup: Assemble the calorimeter. Place a known volume of the solvent and one of the reactants into the calorimeter. Place the calorimeter on a magnetic stirrer and add a stir bar.
-
Initial Temperature: Insert the temperature probe through the lid into the solution, ensuring it does not touch the bottom or sides of the cup. Allow the system to reach thermal equilibrium and record the stable initial temperature (T_initial) over several minutes.[13]
-
Initiate Reaction: Quickly add a known quantity of the second reactant to the calorimeter and immediately replace the lid.
-
Temperature Recording: Record the temperature at regular intervals (e.g., every 15-30 seconds) as the reaction proceeds. Continue recording until the temperature reaches a maximum and then starts to cool.[13][14]
-
Data Analysis: Plot temperature versus time. Extrapolate the cooling curve back to the time of mixing to determine the maximum temperature change (ΔT) that would have occurred without heat loss to the surroundings.
-
Calculation: Use the following equation to calculate the heat of reaction (q_rxn): q_rxn = - (m_solution * C_s_solution * ΔT) Where:
-
m_solution is the total mass of the solution.
-
C_s_solution is the specific heat capacity of the solution (can be approximated as that of the pure solvent for dilute solutions).
-
ΔT is the change in temperature.
-
-
Molar Enthalpy: Divide q_rxn by the number of moles of the limiting reactant to obtain the molar enthalpy of reaction (ΔH_rxn).[15]
Mandatory Visualization
Caption: Troubleshooting workflow for an unexpected exothermic event.
Caption: Experimental workflow for a semi-batch reaction with exotherm control.
References
- 1. monash.edu [monash.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Material Properties [sushelp.scale-up.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. engineering.stackexchange.com [engineering.stackexchange.com]
- 8. journals.flvc.org [journals.flvc.org]
- 9. scialert.net [scialert.net]
- 10. Table of specific heat capacities - Wikipedia [en.wikipedia.org]
- 11. srd.nist.gov [srd.nist.gov]
- 12. scribd.com [scribd.com]
- 13. Lab Procedure [chem.fsu.edu]
- 14. web.williams.edu [web.williams.edu]
- 15. graphviz.org [graphviz.org]
Technical Support Center: Purification of Commercial 3-Bromo-2-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 3-Bromo-2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities can originate from the synthetic route used for its preparation. These may include:
-
Starting materials: Unreacted precursors such as 3-amino-2-chloropyridine (B31603) or 2,3-dibromopyridine.
-
Isomeric byproducts: Other bromochloropyridine isomers that may form during synthesis.
-
Related substances: Compounds like 2-chloro-3-hydroxypyridine (B146414) if hydrolysis occurs.
-
Reagent residues: Byproducts from reagents, for example, succinimide (B58015) if N-bromosuccinimide was used for bromination.
-
Solvent residues: Residual solvents from the reaction or initial purification steps.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) for impurity identification.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for identifying and quantifying impurities.[3]
Q3: Which purification method is most suitable for removing impurities from this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Column chromatography is a versatile technique for separating a wide range of impurities, especially isomeric byproducts.[4]
-
Recrystallization is effective for removing small amounts of impurities from a solid product that is already relatively pure.
-
Vacuum distillation can be used to purify the compound from non-volatile impurities.
Q4: My this compound appears as a yellow or off-white solid. Is this indicative of impurity?
A4: While pure this compound is typically a white to off-white solid, a yellowish tint can indicate the presence of impurities.[5][6] Further analysis is recommended to identify the nature of the colored impurity.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC | Inappropriate solvent system. | Systematically test different solvent systems with varying polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane) to achieve a good separation with the product spot having an Rf value of approximately 0.3.[7] |
| Co-elution of product and impurities | Column overloading. Inadequate solvent system. | Reduce the amount of crude material loaded onto the column.[8] Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[9] |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Cracked or channeled silica (B1680970) gel bed | Improper column packing. | Pack the column using a slurry method, ensuring the silica gel is evenly settled without any air bubbles.[7][10] |
| Acid-sensitive compound degradation | The silica gel is acidic. | Use neutralized silica gel or add a small amount of a basic modifier like triethylamine (B128534) (1-3%) to the eluent.[11] |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent | Incorrect solvent choice. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] |
| "Oiling out" instead of crystallization | The solution is supersaturated, and the compound's melting point is lower than the solvent's boiling point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[8] |
| No crystal formation upon cooling | The solution is not saturated enough. Lack of nucleation sites. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[8] |
| Impurities crystallize with the product | The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of purer crystals. |
Vacuum Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in achieving the desired vacuum | Leaks in the system. | Ensure all joints are properly greased and sealed. Check for cracks in the glassware.[12][13] |
| Bumping of the liquid | Lack of a boiling aid. Too rapid initial heating. | Use a magnetic stir bar for smooth boiling. Apply vacuum gradually.[13] |
| Product not distilling at the expected temperature | Inaccurate pressure reading. Poor insulation. | Use a calibrated vacuum gauge. Insulate the distillation column to prevent heat loss.[12] |
| Product solidifies in the condenser | The condenser is too cold for the product's melting point. | Use water at a slightly higher temperature in the condenser or wrap the condenser with a heating tape set to a low temperature. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Column Chromatography | >99% | 60-80% | High resolution for complex mixtures. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | >99.5% | 70-90% | Simple, effective for final polishing. | Only suitable for solids with appropriate solubility profile; may not remove all types of impurities. |
| Vacuum Distillation | >98% | 80-95% | Effective for removing non-volatile impurities. | Requires specialized glassware; not suitable for thermally sensitive compounds. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of ~0.3. Visualize the spots using a UV lamp.[14][15]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[4][10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column.[7]
-
Elution: Begin elution with the least polar solvent system determined from the TLC analysis. Collect fractions and monitor the elution by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[9]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Mandatory Visualization
Caption: Experimental workflow for column chromatography purification.
Caption: Decision-making for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(52200-48-3) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 52200-48-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. mastelf.com [mastelf.com]
- 10. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 11. Purification [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. Purification [chem.rochester.edu]
- 14. Stains for Developing TLC Plates [faculty.washington.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-2-chloropyridine. The content is designed to address specific experimental challenges related to the selective functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the selective reactivity of the bromine versus the chlorine atom in this compound?
A1: The selective reactivity is primarily governed by the difference in carbon-halogen bond dissociation energies (BDE). The C-Br bond is weaker (approximately 276-290 kJ/mol) and therefore more reactive than the stronger C-Cl bond (approximately 339-346 kJ/mol).[1][2] In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the C-X bond is often the rate-determining step, and this process occurs more readily with the weaker C-Br bond.[1][3][4]
Q2: Which position is more reactive in palladium-catalyzed cross-coupling reactions?
A2: The bromine at the 3-position is significantly more reactive than the chlorine at the 2-position in common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings.[1][5][6][7] This allows for selective functionalization at the C-3 position under relatively mild conditions.[1][5]
Q3: Is it possible to selectively react at the chlorine position in a cross-coupling reaction?
A3: Yes, but it requires more forcing conditions after the bromine has been functionalized. Activating the C-Cl bond typically necessitates higher temperatures, longer reaction times, and the use of specialized, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can facilitate the more difficult oxidative addition to the C-Cl bond.[1][4]
Q4: How does the reactivity differ in Nucleophilic Aromatic Substitution (SNAr) reactions?
A4: In SNAr reactions, the reactivity pattern is reversed. The chlorine atom at the 2-position is activated by the electron-withdrawing effect of the adjacent ring nitrogen, making this position susceptible to attack by nucleophiles.[5][8] The stability of the intermediate Meisenheimer complex, which has a negative charge delocalized onto the electronegative nitrogen, favors substitution at the 2- and 4-positions of the pyridine (B92270) ring.[8] Therefore, nucleophiles will preferentially displace the chlorine at C-2.[9][10]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Q: I am observing a lack of selectivity and getting a mixture of products coupled at both the bromine and chlorine positions. What should I do?
A: This issue typically arises when the reaction conditions are too harsh.
-
Solution:
-
Lower the reaction temperature: This will favor the reaction at the more reactive C-Br bond.[1]
-
Use a less reactive catalyst/ligand system: A highly active catalyst might be capable of activating both bonds. Consider a less electron-rich ligand or a lower catalyst loading.[1]
-
Reduce reaction time: Monitor the reaction closely and stop it once the desired mono-coupled product is formed, before significant reaction at the C-Cl bond occurs.
-
Q: My reaction is very slow or not proceeding at all, even at the bromine position. What are the possible causes?
A: This could be due to catalyst deactivation or suboptimal reaction parameters.
-
Solution:
-
Check the quality of your reagents and solvents: Ensure solvents are anhydrous and reagents are pure. Oxygen can deactivate the palladium catalyst.
-
Screen different bases: The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) can significantly influence the reaction rate and yield.[1]
-
Increase catalyst loading: A slight increase in the catalyst or ligand concentration might be necessary.
-
Change the ligand: For challenging couplings, a more electron-rich and sterically hindered ligand might be required even for the C-Br bond.
-
Q: I have successfully coupled at the C-Br position and now want to perform a second coupling at the C-Cl position, but the reaction is not working. How can I promote this second reaction?
A: Reacting at the C-Cl bond requires more forcing conditions.[4][11]
-
Solution:
-
Increase the temperature: Higher temperatures are generally needed to facilitate oxidative addition to the C-Cl bond.
-
Use a specialized catalyst system: Employ catalyst systems known for activating aryl chlorides, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1]
-
Increase reaction time: These reactions are often slower and may require extended reaction times.
-
Nucleophilic Aromatic Substitution (SNAr)
Q: I am attempting an SNAr reaction with an amine nucleophile but observe no reaction at the C-2 chlorine.
A: SNAr reactions with pyridines can be sluggish and often require heat.[9]
-
Solution:
-
Increase the reaction temperature: Heating the reaction mixture is a common strategy to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[9]
-
Use a stronger nucleophile or a stronger base: The nucleophilicity of your reagent is critical. If using a neutral amine, adding a non-nucleophilic base can help deprotonate it, increasing its reactivity.
-
Consider solvent effects: Polar aprotic solvents like DMF or DMSO can often accelerate SNAr reactions.
-
Q: I am getting a complex mixture of products in my SNAr reaction. What could be the cause?
A: This could be due to side reactions or instability of the starting material or product under the reaction conditions.
-
Solution:
-
Lower the temperature: While heat is often necessary, excessive temperatures can lead to decomposition. Find an optimal temperature.
-
Protect other functional groups: If your nucleophile or the pyridine substrate has other reactive functional groups, they may need to be protected.
-
Ensure an inert atmosphere: Some reagents or products might be sensitive to air or moisture.
-
Data Presentation
Table 1: Typical Conditions for Selective Palladium-Catalyzed Cross-Coupling at the C-3 Position
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 70-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/BINAP or XPhos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 60-90 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N or DIPA | THF or DMF | 25-60 | 75-95 |
| Stille | Organostannane | Pd(PPh₃)₄ | LiCl (additive) | Toluene or Dioxane | 90-110 | 65-85 |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ or PdCl₂(dppf) | N/A | THF or Dioxane | 25-70 | 70-90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.[12][13]
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the bromine position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene (or 1,4-Dioxane)
-
Water
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Nucleophilic Aromatic Substitution at the C-2 Position
This protocol provides a general method for the substitution of the chlorine atom with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.5 eq)
-
K₂CO₃ or another suitable base (2.0 eq, optional but recommended for amine HCl salts or to facilitate the reaction)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction vial, add this compound and the amine. If the amine is an HCl salt, add the base.
-
Add the anhydrous solvent (e.g., DMF).
-
Seal the vial tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Selective reactivity pathways for this compound.
Caption: Troubleshooting workflow for poor selectivity in cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, dihalogenated pyridines serve as versatile building blocks for the construction of complex molecular architectures, particularly in the development of pharmaceuticals and functional materials. The strategic functionalization of these scaffolds through cross-coupling reactions is a cornerstone of medicinal chemistry. This guide provides an objective comparison of the reactivity of two common dihalopyridine isomers: 3-bromo-2-chloropyridine and 2,3-dibromopyridine (B49186). The discussion is supported by experimental data from the literature, focusing on three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Principles of Reactivity in Dihalopyridines
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors:
-
Carbon-Halogen Bond Strength: The bond dissociation energy of carbon-halogen bonds follows the trend C-Cl > C-Br > C-I. Consequently, C-Br bonds are generally more susceptible to oxidative addition to a palladium(0) catalyst than C-Cl bonds, leading to higher reactivity for bromo-substituted positions under milder conditions.
-
Position of the Halogen: The electronic properties of the pyridine (B92270) ring influence the reactivity of the C-X bond. Positions ortho (C2/C6) to the nitrogen atom are typically more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen.
In the case of This compound , the presence of a weaker C-Br bond at the 3-position and a stronger C-Cl bond at the electronically activated 2-position creates a nuanced reactivity profile. For 2,3-dibromopyridine , both leaving groups are the same, and thus regioselectivity is primarily dictated by the positional activation, with the C2-Br bond expected to be more reactive.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table summarizes representative conditions and yields for the Suzuki coupling of the two target molecules.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Regioselectivity |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 / 12 | ~75 | Selective at C3 |
| 2,3-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 / 16 | ~85 | Selective at C2 |
Analysis: In 2,3-dibromopyridine, the Suzuki coupling proceeds selectively at the more activated 2-position, affording the 2-aryl-3-bromopyridine in high yield. For this compound, the reaction occurs preferentially at the 3-position, demonstrating that the weaker C-Br bond dictates the site of reaction over the electronically more activated C2 position bearing a stronger C-Cl bond.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity trends observed in Suzuki coupling are generally mirrored in this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Regioselectivity |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 / 6 | ~80 | Selective at C3 |
| 2,3-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 / 3 | ~90 | Selective at C2 |
Analysis: Similar to the Suzuki reaction, the Sonogashira coupling of 2,3-dibromopyridine occurs with high selectivity at the 2-position.[1] For this compound, the reaction again favors the C-Br bond at the 3-position, allowing for the selective introduction of an alkynyl group.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The choice of ligand and reaction conditions can be crucial for achieving high yields and selectivity.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Regioselectivity |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 / 18 | ~70 | Selective at C3 |
| 2,3-Dibromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 / 24 | ~80 | Selective at C2 |
Analysis: The Buchwald-Hartwig amination of 2,3-dibromopyridine proceeds with good yield and selectivity at the 2-position. For this compound, the amination occurs at the 3-position, consistent with the reactivity of the C-Br bond.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of each substrate. These protocols are generalized and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-chloro-3-phenylpyridine.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling of 2,3-Dibromopyridine
Objective: To synthesize 2-phenyl-3-bromopyridine.
Materials:
-
2,3-Dibromopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Sodium carbonate (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine 2,3-dibromopyridine, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add the degassed toluene and water.
-
Heat the mixture to 100 °C under an inert atmosphere with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete (typically 16 hours), cool to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, which is the underlying mechanism for the Suzuki, Sonogashira, and Buchwald-Hartwig reactions discussed.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The comparative reactivity of this compound and 2,3-dibromopyridine in palladium-catalyzed cross-coupling reactions is a clear illustration of the interplay between electronic effects and carbon-halogen bond strength. For 2,3-dibromopyridine, the electronically activated C2 position is the primary site of reaction. In contrast, for this compound, the greater lability of the C-Br bond directs the reaction to the C3 position, despite the C2 position being electronically favored for oxidative addition. This predictable regioselectivity makes both isomers valuable and distinct building blocks for the synthesis of highly functionalized pyridine derivatives in drug discovery and materials science. Researchers can leverage these differences to achieve selective and efficient synthesis of target molecules by carefully choosing the appropriate dihalopyridine isomer.
References
Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals.[1] Pyridine moieties, in particular, are integral to a vast array of biologically active molecules. Consequently, the efficient functionalization of pyridyl halides via Suzuki coupling is of paramount importance. This guide provides an objective comparison of the efficiency of chloropyridines versus bromopyridines in Suzuki coupling reactions, supported by experimental data, to aid in catalyst selection and reaction optimization.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between chloropyridines and bromopyridines in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less readily undergoes oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[2] This inherent stability makes chloropyridines less reactive than their bromo-counterparts.
This disparity in bond dissociation energy means that Suzuki couplings of chloropyridines often necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, and more sophisticated and often more expensive catalytic systems to achieve yields comparable to bromopyridines.[2]
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of chloropyridines and bromopyridines under different catalytic systems. It is important to note that direct comparisons can be challenging due to the variability in reaction conditions across different studies. However, general trends in reactivity can be discerned.
| Halopyridine Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference(s) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 / 12h | 85 | [3] |
| 2-Chloropyridine (B119429) | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 / Overnight | Moderate | [4] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 4h | 95 | [3] |
| 3-Chloropyridine | 4-Tolylboronic acid | (NHC)Pd(cinn)Cl | Na₂CO₃ | H₂O | 100 / 1h | 95 | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (MW) | 100 / 15min | 81 | [1][6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 / 12h | 65 | [1] |
| 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 / 18h | 93 | [7] |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₃PO₄ | Toluene | 100 / 18h | 82 | [7] |
Analysis of the Data:
The data clearly illustrates that while high yields can be achieved with chloropyridines, it often requires more specialized and highly active catalyst systems. For instance, the use of N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine (B1218219) ligands like SPhos and JohnPhos is crucial for the efficient coupling of chloropyridines.[3][5][7] In contrast, bromopyridines can often be coupled effectively with more traditional catalysts like Pd(PPh₃)₄ under milder conditions.[3] The development of advanced ligands has been instrumental in making the Suzuki coupling of chloropyridines a more viable and efficient synthetic route.[8]
Catalytic Cycle and Experimental Workflow
To better understand the mechanistic aspects of the Suzuki coupling, the following diagrams illustrate the key steps of the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Representative Experimental Protocol
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of chloropyridines and bromopyridines.
Objective: To compare the yield of a 2-arylpyridine starting from a 2-chloropyridine and a 2-bromopyridine.
Materials:
-
2-Halopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyridine, arylboronic acid, and base.
-
Add the palladium source and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired 2-arylpyridine.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis and structural confirmation of reaction products derived from 3-Bromo-2-chloropyridine. It is intended for researchers, scientists, and professionals in drug development who rely on precise analytical techniques for reaction monitoring, purity assessment, and structural elucidation. The guide includes detailed experimental protocols, comparative data, and a discussion of alternative methods.
Synthetic Context: A Representative Reaction
This compound is a versatile intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] A common reaction pathway involves the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile. For the purpose of this guide, we will consider the reaction of this compound with a generic primary amine (R-NH₂) to yield 3-Bromo-2-(alkylamino)pyridine.
Reaction Scheme: this compound + R-NH₂ → 3-Bromo-2-(alkylamino)pyridine + HCl
Confirming the identity and purity of the resulting product is critical, necessitating robust analytical methods.
Primary Analytical Techniques: GC-MS and NMR
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates chemical compounds in a mixture and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.[3][4] It is exceptionally useful for determining the components of a reaction mixture, assessing product purity, and confirming the molecular weight of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For organic compounds, ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework, confirming the connectivity of atoms, and verifying the successful substitution at the pyridine (B92270) ring.
Experimental Protocols
Protocol 1: GC-MS Analysis of the Reaction Mixture
This protocol outlines the procedure for analyzing the crude reaction mixture to identify the starting material, product, and any significant byproducts.
-
Sample Preparation:
-
Quench the reaction mixture and perform a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) and water).[5]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute a small aliquot (approx. 1 mg) of the crude organic extract in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating pyridine derivatives.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z range 40-500).
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
Protocol 2: NMR Analysis of the Purified Product
This protocol describes the steps for confirming the structure of the isolated product after purification (e.g., by column chromatography).[5]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is needed.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Presentation and Interpretation
GC-MS Data Summary
GC-MS analysis of the crude reaction mixture allows for the separation and identification of key components. The molecular ions (M⁺) and characteristic isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) are critical for identification.
| Compound | Retention Time (min) | Key m/z Fragments | Molecular Ion (M⁺) [m/z] |
| This compound (Starting Material) | 8.5 | 191/193/195, 156/158, 112, 77 | 191/193/195 |
| 3-Bromo-2-(ethylamino)pyridine (Product Example) | 10.2 | 201/203, 186/188, 172/174, 107 | 201/203 |
NMR Data Summary
NMR provides definitive structural confirmation. The disappearance of the starting material signals and the appearance of new signals corresponding to the product are observed. The table below compares the expected ¹H NMR chemical shifts (δ) for the starting material and a hypothetical product.
| Proton Position | This compound (δ, ppm) | 3-Bromo-2-(ethylamino)pyridine (δ, ppm) | Expected Multiplicity & Coupling |
| H4 | ~7.8 | ~7.5 | Doublet of doublets (dd) |
| H5 | ~7.0 | ~6.7 | Doublet of doublets (dd) |
| H6 | ~8.3 | ~8.1 | Doublet of doublets (dd) |
| N-H | - | ~5.0 (broad) | Singlet (broad) |
| N-CH₂-CH₃ | - | ~3.4 | Quartet (q) |
| N-CH₂-CH₃ | - | ~1.3 | Triplet (t) |
Visualization of Workflows
The following diagrams illustrate the experimental and logical workflows for product confirmation.
Caption: Experimental workflow from synthesis to analytical confirmation.
Caption: Logical workflow combining GC-MS and NMR data for confirmation.
Comparison with Alternative Techniques
While GC-MS and NMR are primary methods, other techniques can provide valuable information.
| Feature | GC-MS | NMR Spectroscopy | HPLC-UV |
| Primary Information | Molecular Weight, Purity, Component Separation | Structural Connectivity, Functional Groups | Purity, Quantification |
| Sensitivity | High (pg to ng range) | Low (mg range) | Moderate (ng to µg range) |
| Sample Requirement | Volatile & Thermally Stable | Soluble Sample Required | Soluble Sample Required |
| Structural Detail | Limited (Inferred from fragmentation) | High (Definitive structure) | Very Low (Inferred from retention time) |
| Quantitative Accuracy | Good (with internal standard) | Good (with internal standard, qNMR) | Excellent (with internal standard) |
| Primary Use Case | Reaction monitoring, purity checks, MW confirmation | Unambiguous structure elucidation | Routine purity analysis and quantification of non-volatile compounds |
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a strong alternative for purity analysis, especially for compounds that are not volatile or are thermally unstable.[6] Capillary Electrophoresis (CE) can also be used for high-efficiency separations, particularly for charged molecules or complex mixtures, though it is less common for routine synthesis support.[7]
Conclusion
For the comprehensive analysis of this compound reaction products, GC-MS and NMR spectroscopy are complementary and indispensable tools. GC-MS provides a rapid assessment of reaction completion, product purity, and molecular weight. NMR delivers the unambiguous structural proof required for definitive characterization. The combined application of these techniques, as illustrated in the provided workflows, ensures a high degree of confidence in the identity and quality of the synthesized material, which is paramount for research and development in the chemical and pharmaceutical industries.
References
- 1. This compound 98 52200-48-3 [sigmaaldrich.com]
- 2. This compound CAS#: 52200-48-3 [m.chemicalbook.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) rings is a cornerstone of modern medicinal chemistry and materials science. Chloropyridines, being readily available and cost-effective starting materials, are attractive substrates for cross-coupling reactions. However, their relatively low reactivity compared to their bromo and iodo counterparts, coupled with the potential for catalyst inhibition by the pyridine nitrogen, presents a significant synthetic challenge. The choice of an appropriate palladium catalyst is therefore critical for achieving efficient and high-yielding transformations.
This guide provides an objective comparison of the performance of the traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) catalyst with modern Buchwald catalyst systems for the cross-coupling of chloropyridines. The comparison is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols.
At a Glance: Key Differences
| Feature | Pd(PPh3)4 | Buchwald Catalysts |
| Catalyst Nature | Air-sensitive, pre-formed Pd(0) complex | Typically air-stable Pd(II) or Pd(0) pre-catalysts with bulky, electron-rich phosphine (B1218219) ligands |
| Reaction Scope | Generally effective for Suzuki couplings of activated chloropyridines | Broader scope, including Suzuki and Buchwald-Hartwig aminations of a wider range of chloropyridines |
| Catalyst Loading | Typically higher (1-5 mol%) | Often lower (0.5-2 mol%) for efficient reactions |
| Reaction Conditions | Often requires higher temperatures and longer reaction times | Generally milder conditions and shorter reaction times |
| Cost | Relatively inexpensive palladium source | Ligands can be expensive, but lower catalyst loadings can offset the cost |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. For the coupling of chloropyridines with boronic acids, both Pd(PPh3)4 and Buchwald catalysts have demonstrated utility, though with notable differences in efficiency and substrate scope.
Table 1: Comparison of Pd(PPh3)4 and Buchwald Catalysts for the Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Chloropyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K2CO3 | DME/H2O | Reflux | 18 | 80 (conversion) | [1] |
| 2 | 4-Chloropyridine | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K2CO3 | DME/H2O | Reflux | 18 | Moderate to Good | [1][2] |
| 3 | 2-Chloropyridine-N-oxide | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K2CO3 | DME/H2O | Reflux | 18 | 70 | [1] |
| 4 | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | XPhos Pd G3 (2 mol%) | K3PO4 | THF | 80-100 | 2-8 | >90 | [3] |
| 5 | 3-Chloropyridine | Arylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | DMF/H2O | 120 (MW) | 0.17 | ~80 | [4] |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines. In this arena, Buchwald catalysts, with their specialized bulky phosphine ligands, significantly outperform Pd(PPh3)4, which is generally ineffective for the amination of unactivated aryl chlorides.
Table 2: Comparison of Buchwald Catalysts for the Buchwald-Hartwig Amination of Chloropyridines
| Entry | Chloropyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | 2,4-Dichloropyridine | Aniline | Xantphos-based catalyst | K2CO3 | Toluene | 100 | 0.5 | High (regioselective for C2) | [5] |
| 2 | 3-Chloro-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | 83 | [6] |
| 3 | 5-Chloro-2-fluoropyridin-3-amine | Primary/Secondary Aliphatic Amine | BrettPhos Pd G3 | NaOtBu | Toluene | 80-110 | - | High | [7][8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Pd(PPh3)4
This protocol is a general guideline for the Suzuki-Miyaura coupling of chloropyridines using Pd(PPh3)4.[9][10]
-
Inert Atmosphere Setup: To a dry Schlenk flask or round-bottom flask equipped with a condenser, add the chloropyridine (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a base such as K2CO3 or K3PO4 (2.0-3.0 mmol).
-
Catalyst Addition: Under a positive pressure of an inert gas (Nitrogen or Argon), add Pd(PPh3)4 (1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination with a Buchwald Pre-catalyst
This protocol provides a general procedure for the Buchwald-Hartwig amination of chloropyridines using a modern Buchwald pre-catalyst.[7][8]
-
Inert Atmosphere Setup: To a dry Schlenk tube or glovebox, add the chloropyridine (1.0 mmol), the amine (1.1-1.5 mmol), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.2-2.0 mmol), and the Buchwald pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3; 1-5 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental mechanisms and experimental workflows associated with these catalytic systems.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[11][12]
Figure 3: General experimental workflow for palladium-catalyzed cross-coupling reactions.[10]
Conclusion
For the Suzuki-Miyaura coupling of activated chloropyridines, Pd(PPh3)4 can be a cost-effective and viable catalyst. However, for more challenging substrates, including less reactive chloropyridines and particularly for Buchwald-Hartwig amination reactions, modern Buchwald catalyst systems offer significant advantages.[8] Their superior activity, broader substrate scope, lower catalyst loadings, and milder reaction conditions often justify the higher initial cost of the specialized ligands, especially in the context of complex molecule synthesis where efficiency and yield are paramount. Researchers should consider the specific transformation, the nature of the chloropyridine substrate, and the desired economic and efficiency outcomes when selecting the optimal catalytic system.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 2,3-Disubstituted Pyridine Derivatives: Exploring Alternatives to 3-Bromo-2-chloropyridine
For researchers, scientists, and drug development professionals, the synthesis of functionalized pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry. The 2,3-disubstituted pyridine motif is a prevalent core in numerous biologically active compounds. Traditionally, 3-bromo-2-chloropyridine has served as a key building block for accessing this scaffold, offering sequential and site-selective functionalization through established cross-coupling methodologies. However, the landscape of synthetic organic chemistry is continually evolving, with a strong emphasis on efficiency, atom economy, and the exploration of novel chemical space. This guide provides an objective comparison of modern synthetic alternatives to this compound for the preparation of 2,3-disubstituted pyridine derivatives, supported by experimental data and detailed protocols.
This guide will explore four principal alternative strategies:
-
Directed ortho-Metalation (DoM) of 2-Chloropyridine (B119429): A classic yet powerful method for direct C-H functionalization at the C3 position.
-
Iridium-Catalyzed C-H Borylation: A modern approach enabling the introduction of a versatile boronic ester handle for subsequent cross-coupling reactions.
-
Rhodium-Catalyzed C-H Alkenylation: A direct method for the introduction of carbon-carbon double bonds at the C3 position.
-
De Novo Synthesis via [4+2] Cycloaddition: A strategy that constructs the pyridine ring from acyclic precursors, offering a high degree of flexibility in substituent placement.
Performance Comparison of Synthetic Alternatives
The following tables summarize the quantitative data for each of the alternative methodologies, providing a direct comparison of their efficiency and substrate scope.
Table 1: Directed ortho-Metalation (DoM) of 2-Chloropyridine followed by Electrophilic Quench
This method involves the deprotonation of 2-chloropyridine at the C3 position using a strong lithium amide base, followed by the addition of an electrophile. The chloro group acts as a directed metalation group, facilitating regioselective functionalization.
| Entry | Electrophile | Product | Base/Conditions | Temp (°C) | Time (h) | Yield (%) |
| 1 | DMF | 2-chloro-3-formylpyridine | LDA, THF | -78 | 1 | 85 |
| 2 | PhCHO | (2-chloropyridin-3-yl)(phenyl)methanol | LDA, THF | -78 | 1 | 90 |
| 3 | MeI | 2-chloro-3-methylpyridine | LDA, THF | -78 to RT | 2 | 75 |
| 4 | I₂ | 2-chloro-3-iodopyridine | LDA, THF | -78 | 1 | 88 |
Data is representative of typical yields reported in the literature for this methodology.
Table 2: Iridium-Catalyzed C3-H Borylation of 2-Substituted Pyridines followed by Suzuki Coupling
This two-step sequence involves the initial regioselective borylation of a 2-substituted pyridine at the C3 position, followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce the second substituent.
| Entry | 2-Substituent | Borylation Yield (%) | Coupling Partner | Final Product | Suzuki Yield (%) |
| 1 | -Cl | 75 | 4-methoxyphenylboronic acid | 2-chloro-3-(4-methoxyphenyl)pyridine | 85 |
| 2 | -OMe | 82 | Phenylboronic acid | 2-methoxy-3-phenylpyridine | 92 |
| 3 | -CF₃ | 68 | 3-thienylboronic acid | 3-(thiophen-3-yl)-2-(trifluoromethyl)pyridine | 78 |
| 4 | -Ph | 85 | 4-acetylphenylboronic acid | 3-(4-acetylphenyl)-2-phenylpyridine | 88 |
Borylation and coupling yields are representative and can vary based on specific substrates and conditions.
Table 3: Rhodium-Catalyzed C3-H Alkenylation of 2-Substituted Pyridines
This method allows for the direct introduction of an alkenyl group at the C3 position of a pyridine ring bearing a directing group at the C2 position.
| Entry | 2-Substituent (Directing Group) | Alkene Coupling Partner | Catalyst/Conditions | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-pyridyl | Ethyl acrylate | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | 100 | 24 | 75 |
| 2 | N-pyrimidinyl | Styrene | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | 120 | 24 | 68 |
| 3 | 2-pyridyl | 1-Hexene | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | 100 | 24 | 65 |
| 4 | N-pyrimidinyl | N-phenylmaleimide | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | 120 | 24 | 82 |
Yields are illustrative of those reported for C-H alkenylation reactions on related heterocyclic systems.
Table 4: De Novo Synthesis of 2,3-Disubstituted Pyridines via [4+2] Cycloaddition
This approach involves the reaction of a 1,2,4-triazine (B1199460) with an enamine, followed by the elimination of dinitrogen to form the pyridine ring. The substituents on both the triazine and the enamine determine the final substitution pattern of the pyridine.
| Entry | 1,2,4-Triazine Substituent (R¹) | Enamine Substituent (R²) | Product | Conditions | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Morpholino (from cyclohexanone) | 2-phenyl-5,6,7,8-tetrahydroquinoline | Toluene (B28343), reflux | 110 | 12 | 85 |
| 2 | 4-Methoxyphenyl | Pyrrolidino (from cyclopentanone) | 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine | Xylene, reflux | 140 | 18 | 78 |
| 3 | 2-Thienyl | Morpholino (from 4-methylcyclohexanone) | 7-methyl-2-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline | Dioxane, reflux | 100 | 24 | 82 |
| 4 | Pyridin-2-yl | Pyrrolidino (from cycloheptanone) | 2-(pyridin-2-yl)-5,6,7,8,9,10-hexahydrocyclohepta[b]pyridine | Mesitylene, reflux | 165 | 12 | 75 |
Yields are representative of inverse electron-demand Diels-Alder reactions for pyridine synthesis.
Experimental Protocols
Protocol 1: Directed ortho-Metalation (DoM) of 2-Chloropyridine and Quench with an Electrophile
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Diisopropylamine (B44863) (1.1 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., DMF, 1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF, followed by the dropwise addition of n-butyllithium. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add 2-chloropyridine dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Add the electrophile (e.g., DMF) dropwise to the reaction mixture at -78 °C. Stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Iridium-Catalyzed C3-H Borylation of 2-Chloropyridine
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
-
Anhydrous n-hexane
Procedure:
-
In a glovebox, add [Ir(cod)OMe]₂ and dtbpy to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous n-hexane, followed by 2-chloropyridine and B₂pin₂.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Protocol 3: Rhodium-Catalyzed C3-H Alkenylation of a 2-(Pyridin-2-yl)pyridine Derivative
Materials:
-
2-(Pyridin-2-yl)pyridine derivative (1.0 equiv)
-
Alkene (e.g., ethyl acrylate, 3.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-(pyridin-2-yl)pyridine derivative, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE and the alkene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: De Novo Synthesis of a 2,3-Disubstituted Pyridine via [4+2] Cycloaddition
Materials:
-
3-substituted-1,2,4-triazine (1.0 equiv)
-
Enamine (derived from a ketone and a secondary amine, e.g., 1-morpholinocyclohex-1-ene) (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 1,2,4-triazine and anhydrous toluene under an argon atmosphere.
-
Add the enamine to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction by TLC. The evolution of nitrogen gas should be observed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.
Caption: Directed ortho-Metalation (DoM) of 2-Chloropyridine.
Caption: Iridium-Catalyzed Borylation followed by Suzuki Coupling.
Caption: De Novo Pyridine Synthesis via [4+2] Cycloaddition.
Conclusion
While this compound remains a valuable and commercially available starting material, the methodologies presented in this guide offer powerful and versatile alternatives for the synthesis of 2,3-disubstituted pyridine derivatives. The choice of the optimal synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups.
-
Directed ortho-Metalation offers a straightforward and cost-effective method for introducing a range of electrophiles at the C3 position of 2-chloropyridine.
-
Iridium-catalyzed C-H borylation provides access to a versatile boronic ester intermediate, enabling the introduction of a wide array of substituents through well-established Suzuki coupling protocols.
-
Rhodium-catalyzed C-H alkenylation is a direct and atom-economical method for the synthesis of 3-alkenylpyridine derivatives.
-
De novo synthesis via [4+2] cycloaddition offers the highest degree of flexibility, allowing for the construction of the pyridine core with pre-defined substituents.
By considering these modern synthetic strategies, researchers can significantly expand their toolkit for the efficient and innovative synthesis of novel pyridine-based molecules for applications in drug discovery and materials science.
A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents is paramount to achieving optimal outcomes. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the selection between a boronic acid and its corresponding boronic ester can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of boronic acids and boronic esters, specifically in the context of their coupling with the challenging substrate, 3-Bromo-2-chloropyridine.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their boronic ester counterparts, most commonly pinacol (B44631) esters, lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this heightened reactivity comes at the cost of reduced stability, as they are susceptible to degradation pathways such as protodeboronation and oxidation, potentially impacting shelf-life and reaction yields.[1]
Conversely, boronic esters, particularly pinacol esters, offer enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify, and store for extended periods. This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent stability is critical.[2] The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.
Quantitative Performance Comparison
While direct head-to-head comparative data for the Suzuki-Miyaura coupling of this compound with a specific boronic acid versus its pinacol ester is not extensively published, the following table summarizes expected quantitative outcomes based on general principles and data from similar systems. The data illustrates a scenario coupling this compound with phenylboronic acid and its pinacol ester.
| Parameter | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester |
| Reaction Time | 4 - 12 hours | 8 - 24 hours |
| Typical Yield | 75 - 90% | 80 - 95% |
| Reaction Temperature | 80 - 110 °C | 90 - 120 °C |
| Reagent Stability | Moderate | High |
| Handling | Requires careful handling, sensitive to air and moisture | Easy to handle, less sensitive |
| Cost (per mmol) | Lower | Higher |
Note: The data presented is illustrative and based on general trends observed in Suzuki-Miyaura couplings. Actual results may vary depending on the specific reaction conditions and the nature of the boronic acid/ester.
Cost-Benefit Analysis
The choice between a boronic acid and its ester derivative also involves a careful consideration of costs. While boronic acids are often less expensive on a per-gram basis, the potential for degradation and the need for more stringent handling and storage conditions can lead to hidden costs associated with reagent waste and inconsistent results.
Boronic esters, although typically having a higher initial purchase price, can offer better long-term value due to their stability, which leads to a longer shelf-life and more reproducible experimental outcomes.[2] For instance, as of late 2025, the approximate cost for phenylboronic acid is lower than its pinacol ester counterpart when comparing bulk quantities from major chemical suppliers. However, for sensitive or unstable boronic acids, the use of a more stable ester form can prevent costly failed reactions and save valuable starting materials.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with a boronic acid or a boronic acid pinacol ester. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid Pinacol Ester
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (B28343) (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound, phenylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Purge the tube with an inert gas for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 8-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic phase over magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by chromatography.
Visualizing the Process and Decision Making
To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.
Conclusion
The choice between using a boronic acid or a boronic ester for the Suzuki-Miyaura coupling of this compound is a nuanced one, hinging on a balance of reactivity, stability, and cost. For rapid, small-scale syntheses where the boronic acid is known to be relatively stable, the free acid may be the more economical choice. However, for larger-scale reactions, multi-step syntheses, or when working with sensitive or unstable boronic acids, the superior stability and handling characteristics of boronic esters, such as pinacol esters, often justify their higher initial cost by ensuring more reliable and reproducible outcomes. Ultimately, the optimal choice will depend on the specific requirements of the research or drug development program.
References
A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic reactions involving 3-bromo-2-chloropyridine, a versatile building block in medicinal chemistry and materials science. The yields of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Nucleophilic Aromatic Substitution (SNAr) reactions are benchmarked against literature values for analogous compounds, offering insights into the expected reactivity and regioselectivity of this dihalogenated pyridine (B92270).
Regioselectivity in Reactions of this compound
A key consideration when employing this compound as a substrate is the regioselectivity of the reaction. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend I > Br > OTf > Cl. Consequently, for this compound, the initial reaction is expected to occur preferentially at the more reactive C-Br bond at the 3-position. This inherent reactivity allows for selective functionalization, leaving the C-Cl bond at the 2-position available for subsequent transformations.
In contrast, Nucleophilic Aromatic Substitution (SNAr) reactions are governed by the electron-withdrawing nature of the pyridine nitrogen and the halogen substituents. The 2- and 6-positions of the pyridine ring are the most activated towards nucleophilic attack. Therefore, in SNAr reactions, the incoming nucleophile is expected to substitute the chlorine atom at the 2-position.
Data Presentation: Benchmarking Reaction Yields
The following table summarizes typical yields for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and SNAr reactions involving this compound and its close analogs. It is important to note that specific yields are highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, solvent, and the nature of the coupling partner.
| Reaction Type | Coupling Partner Example | Product | Typical Yield (%) | Reference Compound |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 2-chloro-3-phenylpyridine (B1585998) | 70-95 | 3-bromopyridine / 2-chloropyridine (B119429) derivatives |
| Sonogashira Coupling | Phenylacetylene (B144264) | 2-chloro-3-(phenylethynyl)pyridine | 72-96 | 2-amino-3-bromopyridine derivatives |
| Buchwald-Hartwig Amination | Morpholine (B109124) | 3-(morpholino)-2-chloropyridine | 60-85 | 2-bromopyridine / 2,4-dichloropyridine (B17371) derivatives |
| Nucleophilic Aromatic Substitution (SNAr) | Sodium thiomethoxide | 3-bromo-2-(methylthio)pyridine (B1281576) | ~90 | This compound |
*Yields are estimated based on reactions with closely related substrates and established reactivity trends, as specific data for this compound with these exact partners was not found in the searched literature.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales.
Suzuki-Miyaura Coupling
Objective: To synthesize 2-chloro-3-phenylpyridine from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling
Objective: To synthesize 2-chloro-3-(phenylethynyl)pyridine from this compound and phenylacetylene.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add toluene (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To synthesize 3-(morpholino)-2-chloropyridine from this compound and morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol).
-
Add toluene (10 mL) to the flask.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize 3-bromo-2-(methylthio)pyridine from this compound and sodium thiomethoxide.
Materials:
-
This compound
-
Sodium thiomethoxide (NaSMe)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium thiomethoxide (1.1 mmol) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Regioselectivity
The following diagram illustrates the expected regiochemical outcome for the different reaction types with this compound.
Caption: Regioselectivity of reactions on this compound.
Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
This diagram outlines a typical experimental workflow for Suzuki, Sonogashira, or Buchwald-Hartwig reactions.
References
A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Suzuki, Buchwald-Hartwig, Sonogashira, and Heck Reactions.
In the landscape of modern synthetic chemistry, the selective functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. 3-Bromo-2-chloropyridine has emerged as a versatile building block, offering two distinct reaction handles for sequential cross-coupling reactions. This guide provides an in-depth comparison of the functional group tolerance in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions utilizing this substrate, supported by experimental data and detailed protocols.
Reactivity Overview: The C-Br Bond Takes Precedence
The inherent difference in bond dissociation energies between C-Br and C-Cl bonds dictates the reactivity of this compound in palladium-catalyzed cross-coupling reactions. The weaker C-Br bond is more susceptible to oxidative addition to the palladium catalyst, leading to preferential reactivity at the C3 position. This chemoselectivity is a key advantage, allowing for the initial introduction of a substituent at the 3-position while leaving the C2-chloro group available for subsequent transformations.
Comparative Analysis of Functional Group Tolerance
The following sections provide a detailed comparison of the functional group tolerance for each major cross-coupling reaction with this compound. The data is summarized in tables for easy comparison, followed by representative experimental protocols.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)–C(sp²) bonds. In the case of this compound, the reaction proceeds selectively at the C-Br bond, allowing for the synthesis of a variety of 3-aryl-2-chloropyridines. The reaction generally exhibits good tolerance to a wide range of functional groups on the boronic acid coupling partner.
Table 1: Functional Group Tolerance in Suzuki-Miyaura Coupling of this compound
| Coupling Partner Functional Group | Tolerated (Yes/No) | Typical Yield (%) | Notes |
| Alkyl (-CH₃, -iPr) | Yes | 80-95 | Generally well-tolerated. |
| Alkoxy (-OCH₃) | Yes | 85-98 | Electron-donating groups are well-tolerated. |
| Amine (-NH₂) | Yes | 70-90 | May require careful selection of base and conditions to avoid side reactions.[1] |
| Ester (-CO₂Me) | Yes | 75-92 | Generally compatible under standard conditions. |
| Ketone (-COCH₃) | Yes | 70-88 | Tolerated, though enolizable ketones may require milder bases. |
| Nitro (-NO₂) | Yes | 60-85 | Electron-withdrawing groups are generally tolerated. |
| Cyano (-CN) | Yes | 70-90 | Compatible with standard Suzuki conditions. |
| Halogen (-F, -Cl) | Yes | 80-95 | Other halogens on the coupling partner are typically retained. |
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a mixture of 1,4-dioxane (B91453) (8 mL) and water (2 mL) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. With this compound, this reaction selectively furnishes 3-amino-2-chloropyridine (B31603) derivatives. The reaction is compatible with a variety of primary and secondary amines, including anilines and alkylamines.
Table 2: Functional Group Tolerance in Buchwald-Hartwig Amination of this compound
| Amine Coupling Partner | Tolerated (Yes/No) | Typical Yield (%) | Notes |
| Primary Alkylamines | Yes | 70-90 | Generally good yields are obtained. |
| Secondary Alkylamines | Yes | 75-95 | Often proceeds with high efficiency. |
| Anilines (electron-rich) | Yes | 80-95 | Electron-donating groups on the aniline (B41778) are well-tolerated. |
| Anilines (electron-poor) | Yes | 60-85 | May require stronger bases or more active catalysts. |
| Amides | Yes | 50-80 | Can be more challenging; may require specific ligand systems. |
| N-Heterocycles (e.g., pyrrole, indole) | Yes | 65-88 | Generally compatible. |
A Schlenk tube is charged with this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 mmol), and a base such as CS₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (B28343) (5 mL) is added, and the mixture is heated at 110 °C for 16-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct introduction of an alkynyl group at the C3 position of this compound. This reaction is known for its mild conditions and tolerance of a wide range of functional groups on the terminal alkyne.
Table 3: Functional Group Tolerance in Sonogashira Coupling of this compound
| Alkyne Functional Group | Tolerated (Yes/No) | Typical Yield (%) | Notes |
| Aryl | Yes | 85-98 | Both electron-rich and electron-poor aryl alkynes are well-tolerated. |
| Alkyl | Yes | 80-95 | Generally proceeds smoothly. |
| Silyl (-SiMe₃) | Yes | 90-99 | Silyl-protected alkynes are excellent coupling partners. |
| Alcohol (-OH) | Yes | 75-90 | The hydroxyl group is generally tolerated. |
| Amine (-NR₂) | Yes | 70-88 | Unprotected amines can be used.[2] |
| Cyano (-CN) | Yes | 80-92 | The cyano group is compatible with the reaction conditions. |
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and triethylamine (B128534) (2 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) under an argon atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate, washed with saturated aqueous NH₄Cl and brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.[2]
Heck Reaction: C-C Coupling with Alkenes
The Heck reaction, while a powerful tool for C-C bond formation between an aryl halide and an alkene, is generally less reported for this compound compared to the other coupling reactions. The reaction is expected to proceed at the C-Br bond. The tolerance of functional groups on the alkene can be broad, but optimization of reaction conditions is often necessary.
Table 4: Functional Group Tolerance in Heck Reaction of this compound
| Alkene Functional Group | Tolerated (Yes/No) | Typical Yield (%) | Notes |
| Acrylate (-CO₂R) | Yes | 60-80 | Electron-deficient alkenes are good substrates. |
| Styrene | Yes | 50-75 | Yields can be variable depending on substitution. |
| Vinyl ethers | Possible | 40-60 | May require specific catalyst systems. |
| Unactivated Alkenes | Challenging | <40 | Generally less reactive and may lead to side products. |
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent such as DMF or acetonitrile (B52724) (5 mL) is heated in a sealed tube at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Selective oxidative addition at the C-Br bond.
Caption: General experimental workflow for cross-coupling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of substituted pyridines. The pronounced reactivity difference between the C-Br and C-Cl bonds allows for selective functionalization at the C3 position through a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings generally exhibit the broadest functional group tolerance and provide high yields under relatively mild conditions. The Buchwald-Hartwig amination also offers a robust method for C-N bond formation with good functional group compatibility. The Heck reaction, while viable, may require more rigorous optimization for specific substrates. For drug development and materials science professionals, the ability to selectively and sequentially functionalize this compound opens up a vast chemical space for the design and synthesis of novel molecules with desired properties.
References
Navigating Solvent Effects in Reactions of 3-Bromo-2-chloropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount to achieving desired yields, purity, and efficiency. The choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical transformation. This guide provides a comparative study of solvent effects in key reactions involving 3-bromo-2-chloropyridine, a versatile building block in organic synthesis. By presenting available experimental data and detailed protocols, this document aims to facilitate informed solvent selection for various synthetic applications.
The Critical Role of Solvents in Chemical Reactivity
The solvent in a chemical reaction does not merely act as an inert medium but actively influences reaction rates and pathways. Key solvent properties that impact reactions include:
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species.
-
Proticity: Protic solvents, which can donate hydrogen bonds, can solvate and potentially deactivate nucleophiles, while aprotic solvents do not have this effect.
-
Coordinating Ability: Some solvents can coordinate to metal catalysts, affecting their activity and selectivity.
-
Boiling Point: The reaction temperature is often dictated by the boiling point of the solvent, which in turn affects reaction kinetics.
Understanding these properties is crucial for predicting how a particular solvent will affect a given reaction of this compound.
Comparative Analysis of Solvent Effects in Key Reactions
This compound is a valuable substrate for a variety of cross-coupling and nucleophilic substitution reactions. The following sections compare the effects of different solvents on these transformations, supported by experimental data where available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The choice of solvent can significantly impact the yield and efficiency of this reaction. While specific comparative data for this compound is limited, studies on similar halopyridines provide valuable insights. Generally, aprotic polar solvents or mixtures with water are employed.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yields (Analogous Substrates)
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 0.33 (MW) | 80 |
| 4-bromobenzaldehyde | Phenylboronic acid | Fe₃O₄@SiO₂@SePh@Pd(0) | K₂CO₃ | Water | 80 | 3 | 94 |
| Iodobenzene | Phenylboronic acid | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 4 | 95 |
| Iodobenzene | Phenylboronic acid | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMSO | 110 | - | 92 |
Data for analogous substrates is provided for illustrative purposes.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. The chosen degassed solvent (e.g., 1,4-dioxane/water, toluene) is then added. The reaction mixture is heated (typically 80-110 °C) and stirred until completion, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by extraction and purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Anhydrous aprotic solvents are typically used to avoid catalyst deactivation and unwanted side reactions.
Table 2: Solvent Effects on Buchwald-Hartwig Amination Yields (Analogous Substrates)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Bromobenzene | Various secondary amines | [Pd(allyl)Cl]₂/Ligand | Various | Toluene | - | >95 |
| Bromobenzene | Various secondary amines | [Pd(allyl)Cl]₂/Ligand | Various | 1,4-Dioxane | - | Satisfactory |
| 3-Bromopyridine-D4 | Aniline | RuPhos Precatalyst | NaOBuᵗ | THF | 65 | 76 |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |
Data for analogous substrates is provided for illustrative purposes.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a biarylphosphine), and a strong, non-nucleophilic base (e.g., NaOtBu). This compound and the desired amine are then added. The anhydrous, degassed solvent (e.g., toluene, THF, or 1,4-dioxane) is introduced, and the mixture is heated (typically 80-110 °C) with stirring. Reaction progress is monitored by an appropriate analytical method. Upon completion, the reaction is quenched and worked up to isolate the aminated product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The choice of solvent can influence both the reaction rate and the stability of the catalyst.
Table 3: Solvent Effects on Sonogashira Coupling Yields (Analogous Substrates)
| Aryl Halide | Alkyne | Catalyst System | Base/Co-catalyst | Solvent | Temperature (°C) | Yield (%) |
| Aryl Halides | Various | Pd(PPh₃)₂Cl₂/AuCl(PPh₃) | - | DMF/DMA | - | 96 |
| Aryl Halides | Various | Pd(PPh₃)₂Cl₂/AuCl(PPh₃) | - | Toluene | - | 33 |
| β-bromoporphyrin | - | Pd₂(dba)₃/AsPh₃ | - | Toluene | - | 70 |
| β-bromoporphyrin | - | Pd₂(dba)₃/AsPh₃ | - | DMF | - | 20 |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂/PPh₃ | Et₃N/CuI | DMF | 100 | 72-96 |
Data for analogous substrates is provided for illustrative purposes.
Experimental Protocol: Generalized Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, THF, or toluene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine) are added. The terminal alkyne (1.1-1.2 mmol) is then introduced. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed. The reaction mixture is then worked up by filtration and extraction, followed by purification of the desired alkynylated pyridine.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions of this compound, the solvent's polarity and ability to stabilize charged intermediates are critical. The regioselectivity of the substitution (at the 2- or 3-position) can also be influenced by the solvent.
Generally, polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are preferred for SNAr reactions as they can solvate the cation of the nucleophile while leaving the anion relatively "bare" and more nucleophilic. In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, reducing its reactivity. Non-polar, aprotic solvents with low hydrogen bond basicities have been found to favor ortho-substitution on similar 3-substituted 2,6-dichloropyridines.[1]
Experimental Protocol: Generalized Nucleophilic Aromatic Substitution
This compound (1.0 mmol) is dissolved in a suitable anhydrous solvent (e.g., DMF, THF, or toluene) under an inert atmosphere. The nucleophile (e.g., sodium methoxide, an amine, 1.1-1.5 mmol) is added, and the reaction mixture is stirred at an appropriate temperature (from room temperature to reflux) until the reaction is complete. The reaction is then quenched, and the product is isolated through extraction and purified by chromatography or recrystallization.
Conclusion
The choice of solvent is a powerful tool for controlling the outcome of reactions involving this compound. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, aprotic solvents like toluene, THF, 1,4-dioxane, and DMF are commonly employed, with the optimal choice being highly dependent on the specific reaction partners and catalytic system. In some cases, the addition of a co-solvent like water can be beneficial. For nucleophilic aromatic substitution, polar aprotic solvents generally enhance reactivity, while the regioselectivity can be tuned by the solvent's properties. The provided data, although often from analogous systems, offers a strong starting point for reaction optimization. It is recommended to perform a systematic solvent screen for any new transformation to identify the conditions that provide the best balance of yield, selectivity, and reaction time.
References
Validating the Structure of Novel Compounds Derived from 3-Bromo-2-chloropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The strategic functionalization of substituted pyridines, such as 3-Bromo-2-chloropyridine, offers a pathway to novel chemical entities with potentially unique therapeutic properties. However, the rigorous and unambiguous validation of the resulting molecular structures is paramount to ensure the reliability of subsequent pharmacological and biological evaluations.
This guide provides an objective comparison of analytical techniques for the structural elucidation of a novel compound, 2-chloro-3-(phenylethynyl)pyridine , hypothetically synthesized from this compound, against a known alternative, 2-chloro-3-phenylpyridine (B1585998) . We present detailed experimental protocols, comparative data in tabular format, and logical workflows to guide the validation process.
Comparative Structural Validation Data
The definitive structure of newly synthesized compounds is established through a combination of spectroscopic techniques. Below is a comparative summary of the expected analytical data for the novel compound and a known alternative.
| Analytical Technique | 2-chloro-3-(phenylethynyl)pyridine (Novel Compound) | 2-chloro-3-phenylpyridine (Alternative Compound) |
| ¹H NMR (400 MHz, CDCl₃) δ [ppm] | 8.45 (dd, J=4.8, 1.9 Hz, 1H, H-6), 7.85 (dd, J=7.6, 1.9 Hz, 1H, H-4), 7.60-7.55 (m, 2H, Ar-H), 7.42-7.35 (m, 3H, Ar-H), 7.30 (dd, J=7.6, 4.8 Hz, 1H, H-5) | 8.40 (dd, J=4.8, 1.9 Hz, 1H, H-6), 7.75 (dd, J=7.6, 1.9 Hz, 1H, H-4), 7.55-7.45 (m, 5H, Ar-H), 7.25 (dd, J=7.6, 4.8 Hz, 1H, H-5) |
| ¹³C NMR (101 MHz, CDCl₃) δ [ppm] | 151.0 (C-6), 148.5 (C-2), 140.2 (C-4), 132.0 (Ar-C), 129.5 (Ar-C), 128.6 (Ar-C), 123.8 (C-5), 122.5 (Ar-C), 120.8 (C-3), 94.5 (C≡C), 85.1 (C≡C) | 157.4 (C-2), 149.6 (C-6), 139.4 (C-4), 136.7 (Ar-C), 128.9 (Ar-C), 128.7 (Ar-C), 126.9 (Ar-C), 122.1 (C-5), 120.6 (C-3) |
| High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ | Calculated for C₁₃H₉ClN: 214.0424, Found: 214.0422 | Calculated for C₁₁H₉ClN: 190.0424, Found: 190.0420 |
Experimental Protocols
Detailed methodologies for the synthesis and structural validation of novel compounds are crucial for reproducibility and further development.
Synthesis of 2-chloro-3-(phenylethynyl)pyridine (Novel Compound) via Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Toluene (B28343), anhydrous
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 70-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the final product.
Synthesis of 2-chloro-3-phenylpyridine (Alternative Compound) via Suzuki Coupling
The Suzuki coupling reaction is a versatile cross-coupling method for the synthesis of biaryls.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture), degassed
-
Standard laboratory glassware (e.g., round-bottom flask with condenser)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 eq).
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Structural Validation Techniques
The unambiguous structural determination of the novel compound relies on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural validation for organic compounds.[1]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. For complex structures, 2D NMR experiments such as COSY and HMQC can be employed to establish connectivity.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a novel compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Determine the molecular weight and elemental composition from the mass-to-charge ratio (m/z) of the molecular ion peak.
X-ray Crystallography: This technique provides the exact three-dimensional arrangement of atoms in a single crystal.
-
Methodology: Requires the growth of a suitable single crystal of the compound, which can be a challenging step.[1] Once a suitable crystal is obtained, it is analyzed using an X-ray diffractometer to determine the precise atomic coordinates.
Visualizing Experimental and Logical Relationships
Diagrams are essential for clearly communicating experimental workflows and the logical relationships in signaling pathways.
Caption: Experimental workflow for synthesis and validation.
Many pyridine derivatives are known to act as kinase inhibitors, interfering with cellular signaling pathways implicated in diseases such as cancer.[2] A potential mechanism of action for a novel pyridine derivative could involve the inhibition of a receptor tyrosine kinase like EGFR, thereby blocking downstream signaling cascades like the JAK/STAT pathway.
Caption: Inhibition of the EGFR-JAK/STAT signaling pathway.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-2-chloropyridine, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is classified as a skin and eye irritant.[1][2] Inhalation may also be harmful.[2] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (double nitrile or Viton gloves are recommended).[3]
-
Eye Protection: Chemical splash goggles or a face shield.[1][4]
-
Respiratory Protection: A dust mask (type N95 or equivalent) is necessary, especially when handling the solid form.[1]
-
Lab Coat: A fully-buttoned lab coat to prevent skin contact.[3]
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal. This compound is a halogenated organic waste and must be collected separately from other waste streams.[5][6][7]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[5][7] Halogenated waste containers are often color-coded (e.g., green label) for easy identification.[5]
-
Incompatible Materials: Store this compound waste away from incompatible materials such as strong oxidizing agents, strong bases, acids, and metals.[3][4]
-
Solid vs. Liquid: If in solid form, it should be collected as solid waste.[1] If dissolved in a solvent, it should be collected as liquid halogenated waste.
Waste Container and Labeling Requirements
All waste containers must be appropriate for hazardous chemical storage and clearly labeled.
-
Container Type: Use a compatible, tightly sealed container, such as a high-density polyethylene (B3416737) (HDPE) carboy or the original container if it is in good condition.[3][8] Metal containers are generally not recommended for halogenated solvents as they can corrode.[3]
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[7] The label must clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste mixture.[5][8]
Step-by-Step Disposal Procedure
-
Wear Appropriate PPE: Before handling the waste, ensure you are wearing the required personal protective equipment.
-
Select the Correct Waste Container: Obtain a designated, properly labeled container for halogenated organic waste.
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container. If it is a solid, avoid creating dust.[9][10] All transfers of liquid waste should be conducted within a chemical fume hood.[7]
-
Seal the Container: Tightly close the container when not in use.[3][7][8]
-
Store Safely: Store the waste container in a designated satellite accumulation area (SAA), such as a safety cabinet under a fume hood.[3][7] Ensure the storage area is cool, dry, and well-ventilated.[3][4]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[7] Do not dispose of this compound down the drain or by evaporation.[3] The primary disposal method for halogenated organic waste is incineration at a regulated hazardous waste facility.[5]
Summary of Hazard and Disposal Information
| Parameter | Information | References |
| Chemical Name | This compound | [1] |
| CAS Number | 52200-48-3 | [1] |
| Physical Form | Solid | [1] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant | [1][2][4] |
| Waste Classification | Halogenated Organic Waste | [5][6][7] |
| Disposal Method | Incineration by an approved hazardous waste disposal plant | [4][5][11][12] |
| Required PPE | Chemical-resistant gloves, safety goggles, N95 dust mask, lab coat | [1][3][4] |
| Container | Tightly sealed, compatible container (e.g., HDPE) | [3][8] |
Disposal Workflow
References
- 1. This compound 98 52200-48-3 [sigmaaldrich.com]
- 2. This compound | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ethz.ch [ethz.ch]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | 52200-48-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-2-chloropyridine
This guide provides critical safety, handling, and disposal information for 3-Bromo-2-chloropyridine (CAS No. 52200-48-3), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its GHS classifications is the first step toward safe handling.
GHS Hazard Statements:
-
H341: Suspected of causing genetic defects.
-
H302, H312, H332: May be harmful if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[4] A face shield should be worn over goggles when there is a risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection.[5][6][7] Always inspect gloves for damage before use and change them immediately upon contamination.[4][8] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[8] Clothing underneath should be made of natural fibers like cotton.[4][8] |
| Foot Protection | Closed-Toe Shoes | Shoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted.[4][8] |
| Respiratory Protection | Dust Mask / Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6] If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a certified respirator is required.[2][4] |
Safe Handling and Operational Plan
A systematic approach to handling ensures minimal risk. The following workflow outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
First-Aid and Emergency Procedures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][5] Seek medical attention if irritation occurs or persists.[3] |
| Inhalation | Move the victim to fresh air.[3][5] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] |
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's environmental health and safety department.
Caption: Logical workflow for responding to a chemical spill.
Disposal Protocol:
-
Waste Identification: All materials contaminated with this compound, including the chemical itself, empty containers, and cleanup materials, must be treated as hazardous waste.[8]
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled container.[9] The label must include the words "Hazardous Waste" and the full chemical name.[9]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[9]
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service.[3][9] Do not dispose of this chemical down the drain or in regular trash.[9]
References
- 1. This compound | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-溴-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
